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  • Product: Methyl 2-bromo-2-(3-methoxyphenyl)acetate
  • CAS: 86215-57-8

Core Science & Biosynthesis

Exploratory

Technical Whitepaper: Mechanism of Formation for Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Executive Summary Methyl 2-bromo-2-(3-methoxyphenyl)acetate (CAS: 86215-57-8)[1][2] is a highly versatile alpha-bromo ester utilized extensively as a building block in pharmaceutical synthesis and medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-2-(3-methoxyphenyl)acetate (CAS: 86215-57-8)[1][2] is a highly versatile alpha-bromo ester utilized extensively as a building block in pharmaceutical synthesis and medicinal chemistry. The presence of the alpha-bromine allows for facile downstream nucleophilic substitution ( SN​2 ) to construct complex α -aryl carbonyl architectures[3].

Synthesizing this molecule requires the selective bromination of the benzylic/alpha position of methyl 2-(3-methoxyphenyl)acetate. However, the electron-donating nature of the meta-methoxy group heavily activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). To achieve high regioselectivity and prevent ring-brominated byproducts, the reaction must be strictly governed by a radical mechanism. This guide details the authoritative mechanistic framework, optimization strategies, and a self-validating experimental protocol for its synthesis via the Wohl-Ziegler bromination .

Mechanistic Framework: The Wohl-Ziegler Reaction

The industry-standard method for synthesizing methyl 2-bromo-2-(3-methoxyphenyl)acetate is the Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN)[4][5].

Overcoming EAS via the Goldfinger Mechanism

Historically, the mechanism of NBS bromination was debated. The initial "Bloomfield mechanism" (1944) incorrectly proposed that the succinimidyl radical directly abstracted the benzylic hydrogen[5][6]. However, modern kinetic studies unequivocally support the Goldfinger mechanism , proposed by Paul Goldfinger in 1953[7][8][9].

The Goldfinger mechanism dictates that NBS does not provide the primary propagating radical; rather, it acts as a "bromine sink." It maintains an infinitesimally low, steady-state concentration of molecular bromine ( Br2​ ) in the reaction mixture[5][6][7].

This low [Br2​] is the critical causality behind the reaction's success for this specific substrate:

  • Suppression of Ionic Pathways: High concentrations of Br2​ would trigger the ionic EAS pathway, leading to bromination on the electron-rich 3-methoxyphenyl ring[6][9].

  • Promotion of Radical Pathways: By keeping [Br2​] extremely low, the bimolecular EAS rate becomes negligible. Instead, the trace Br2​ undergoes homolytic cleavage to sustain the radical chain reaction at the thermodynamically favored benzylic position[4][7].

Pathway SM Methyl 2-(3-methoxyphenyl)acetate Reagents NBS + AIBN Thermal Activation SM->Reagents Radical Radical Pathway (Low [Br2] via Goldfinger) Reagents->Radical Favored by NBS Ionic Ionic Pathway / EAS (High[Br2]) Reagents->Ionic Suppressed Product Methyl 2-bromo-2-(3-methoxyphenyl)acetate (Target Product) Radical->Product Byproduct Ring-Brominated Byproducts (Undesired) Ionic->Byproduct

Reaction pathway divergence controlled by bromine concentration.

The Radical Chain Cycle

The formation of methyl 2-bromo-2-(3-methoxyphenyl)acetate proceeds through three distinct phases:

  • Initiation: Thermal decomposition of AIBN yields two isobutyronitrile radicals. These radicals react with trace Br2​ (present as an impurity in NBS or generated in situ) to form the initial bromine radicals ( Br∙ )[4][6][10].

  • Propagation Step 1 (H-Abstraction): The Br∙ abstracts the alpha-hydrogen from methyl 2-(3-methoxyphenyl)acetate. This forms a highly stable benzylic radical (stabilized by both the adjacent phenyl ring and the ester carbonyl) and generates Hydrogen Bromide (HBr)[4][10].

  • Propagation Step 2 (Bromine Transfer): The benzylic radical reacts with molecular Br2​ , yielding the target alpha-bromo ester and regenerating Br∙ to continue the chain[7][10].

  • Ionic Regeneration: The HBr generated in Step 1 reacts ionically with suspended NBS to produce succinimide and exactly one equivalent of Br2​ , feeding Step 2[9][10].

Goldfinger Init Initiation: AIBN → 2 R• R• + Br2 → RBr + Br• Prop1 Propagation 1 (H-Abstraction): Ar-CH2-COOMe + Br• → Ar-CH•-COOMe + HBr Init->Prop1 Br• Prop2 Propagation 2 (Bromination): Ar-CH•-COOMe + Br2 → Target Product + Br• Prop1->Prop2 Benzylic Radical Regen Br2 Regeneration (Ionic): NBS + HBr → Succinimide + Br2 Prop1->Regen HBr Prop2->Prop1 Br• (Chain Carrier) Regen->Prop2 Br2 (Maintains Low Conc.)

The Goldfinger radical chain mechanism for benzylic bromination.

Experimental Protocol (Self-Validating System)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system. It includes physical In-Process Controls (IPCs) that confirm mechanistic progression without requiring immediate chromatographic sampling[5][11].

Reagents & Materials
  • Substrate: Methyl 2-(3-methoxyphenyl)acetate (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 - 1.10 eq). Note: NBS must be recrystallized from water to remove pre-existing succinimide and excess Br2​ impurities, which can skew the kinetic profile.

  • Initiator: AIBN (0.05 eq)

  • Solvent: Trifluorotoluene ( α,α,α -trifluorotoluene) or Acetonitrile. (Carbon tetrachloride ( CCl4​ ) is historically optimal but restricted due to toxicity and ozone depletion)[4][5].

Step-by-Step Methodology
  • System Purging: Charge a dry, round-bottom flask equipped with a reflux condenser with the substrate and solvent. Degas the solution by sparging with inert gas ( N2​ or Argon) for 15 minutes. Causality: Oxygen is a potent radical scavenger (diradical) that will prematurely terminate the chain reaction.

  • Reagent Addition: Add the recrystallized NBS and AIBN to the flask. At room temperature, NBS will remain largely insoluble, forming a dense suspension at the bottom of the flask.

  • Thermal Initiation: Heat the reaction mixture to 80∘C (or gentle reflux).

  • In-Process Control (The Phase Shift): Monitor the physical state of the suspension. As the reaction proceeds, the dense NBS is consumed, and succinimide is generated. Succinimide is less dense than halogenated solvents and will begin to float to the surface[4][5].

  • Completion & Quench: The reaction is deemed complete when all solid material has floated to the top of the solvent (typically 2–4 hours)[5][11]. Cool the mixture to 0∘C to fully precipitate the succinimide.

  • Isolation: Filter the cold mixture to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual trace Br2​ , followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield crude methyl 2-bromo-2-(3-methoxyphenyl)acetate.

Quantitative Data & Optimization Matrix

Solvent and initiator choices drastically affect the ratio of the desired alpha-bromo ester to undesired ring-brominated byproducts. The table below synthesizes expected outcomes based on established kinetic optimization of benzylic brominations[4][5][6][12].

Solvent ChoiceInitiatorTemp ( ∘C )Reaction TimeExpected YieldSelectivity (Alpha vs. Ring)Mechanistic Notes
Carbon Tetrachloride ( CCl4​ ) AIBN76 (Reflux)2 - 3 h> 85%ExcellentHistorical gold standard. Non-polar nature perfectly destabilizes ionic EAS intermediates[4][5].
Trifluorotoluene ( PhCF3​ ) AIBN80 - 853 - 4 h80 - 85%ExcellentModern green alternative. Mimics the non-polar, unreactive profile of CCl4​ [5][11].
Acetonitrile ( MeCN ) BPO80 (Reflux)4 - 6 h70 - 75%ModeratePolar solvent; slightly increases the rate of the ionic pathway, requiring strict temperature control.
Dichloromethane ( CH2​Cl2​ ) (Light)25 (Ambient)8 - 12 h75 - 80%GoodPhoto-initiation avoids thermal degradation but is harder to scale due to photon penetration limits[12][13].

Note: Benzoyl Peroxide (BPO) can be substituted for AIBN, but AIBN is generally preferred as its decomposition byproducts (nitrogen gas and isobutyronitrile radicals) do not engage in undesired side reactions with the ester moiety.

References

  • Wohl-Ziegler Reaction - Organic Chemistry Portal Organic Chemistry Portal. URL: [Link]

  • Discussion series on bromination/iodination reactions 3 MANAC Inc. URL:[Link]

  • Wohl–Ziegler bromination Wikipedia. URL:[Link]

  • Selectivity of Aryl and Benzylic Bromination University of Glasgow. URL:[Link]

  • What is Allylic Bromination? Master Organic Chemistry. URL:[Link]

  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination Newera-spectro / ACS Publications. URL:[Link]

  • Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination Scientific Update. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 2-bromo-2-(3-methoxyphenyl)acetate in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from the laboratory to clinical application. Among these properties, solubility is of paramount importance. It dictates the choice of solvents for synthesis and purification, influences the bioavailability of an active pharmaceutical ingredient (API), and governs the formulation of the final drug product.[1][2] An incomplete or inaccurate understanding of a compound's solubility profile can lead to significant setbacks in process development, including suboptimal reaction conditions, inefficient purification, and poor formulation stability.

This technical guide provides a comprehensive analysis of the predicted solubility profile of Methyl 2-bromo-2-(3-methoxyphenyl)acetate. Given the absence of extensive published quantitative data for this specific molecule, this document serves as a predictive guide grounded in the fundamental principles of organic chemistry and data from structurally analogous compounds. Furthermore, a detailed, robust experimental protocol is provided to enable researchers to determine the precise solubility of this compound in a range of organic solvents, ensuring a self-validating system for data generation.

Compound Profile: Methyl 2-bromo-2-(3-methoxyphenyl)acetate

A thorough understanding of the target molecule's structure and physicochemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Chemical Name Methyl 2-bromo-2-(3-methoxyphenyl)acetate[3][4]
Synonyms methyl bromo(3-methoxyphenyl)acetate[3][4]
CAS Number 86215-57-8[3]
Molecular Formula C10H11BrO3[3][4]
Molecular Weight 259.1 g/mol [3][4]
Physical Form Liquid[3]
Boiling Point 296.3 ± 30.0 °C at 760 mmHg[3]
Calculated LogP 2.6[4]

Structural Analysis:

Methyl 2-bromo-2-(3-methoxyphenyl)acetate is a moderately polar molecule. Its key structural features, which will govern its solubility, are:

  • Aromatic Ring: The phenyl group is non-polar and will favor interactions with non-polar solvents.

  • Methoxy Group (-OCH3): This ether linkage introduces some polarity and potential for hydrogen bonding with protic solvents.

  • Ester Group (-COOCH3): The carbonyl and ether oxygens in the ester group are polar and can act as hydrogen bond acceptors.[5]

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces some polarizability, but it is not a strong contributor to polarity.

The presence of both polar (ester, methoxy) and non-polar (aromatic ring) functionalities suggests that this compound will exhibit a broad range of solubilities in organic solvents of varying polarities.

Estimated Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the structural analysis of Methyl 2-bromo-2-(3-methoxyphenyl)acetate and the known properties of structurally similar compounds like methyl (3-methoxyphenyl)acetate and methyl 2-bromophenylacetate, an estimated solubility profile can be constructed. It is important to note that these are estimations and should be verified experimentally.

Solvent ClassSolventPolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
Non-Polar Hexane0.11.88Sparingly SolubleThe molecule's polarity from the ester and methoxy groups will limit solubility in highly non-polar aliphatic hydrocarbons.
Toluene2.42.38SolubleThe aromatic ring of toluene can interact favorably with the phenyl group of the solute via π-π stacking, while having enough polarity to accommodate the polar groups.
Polar Aprotic Diethyl Ether2.84.33SolubleStructurally similar esters are known to be soluble in diethyl ether.[1] The ether can interact with the polar parts of the molecule without the steric hindrance of more complex solvents.
Ethyl Acetate4.46.02Very SolubleAs an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces.[5][7]
Dichloromethane3.18.93Very SolubleHalogenated aromatic compounds generally show good solubility in chlorinated solvents.
Acetone5.120.7Very SolubleThe highly polar carbonyl group of acetone can effectively solvate the ester and methoxy groups of the solute.
Acetonitrile5.837.5SolubleThe high polarity of acetonitrile should allow for good solubility.
Dimethyl Sulfoxide (DMSO)7.246.68SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
Polar Protic Methanol5.132.70SolubleThe hydroxyl group of methanol can act as a hydrogen bond donor to the ester and methoxy oxygens.
Ethanol4.324.55SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding ability should lead to good solubility.[1]
Water10.280.1InsolubleThe large non-polar aromatic ring and the overall molecular size will likely make the compound immiscible with water, a common characteristic of esters with more than a few carbon atoms.[7]

Solvent property data sourced from[6][8][9][10].

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable technique.[6]

Objective

To determine the equilibrium solubility of Methyl 2-bromo-2-(3-methoxyphenyl)acetate in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment
  • Methyl 2-bromo-2-(3-methoxyphenyl)acetate (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Methyl 2-bromo-2-(3-methoxyphenyl)acetate and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations. This will be used to generate a calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of Methyl 2-bromo-2-(3-methoxyphenyl)acetate to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[6]

  • Sample Analysis by HPLC:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulate matter that could interfere with the analysis.[6]

    • Dilute the filtered sample with the mobile phase if necessary to bring the concentration within the range of the calibration curve.

    • Inject the prepared standard solutions and the sample solution into the HPLC system.

    • Analyze the chromatograms to determine the peak area corresponding to Methyl 2-bromo-2-(3-methoxyphenyl)acetate.

  • Data Analysis and Reporting:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Use the linear regression equation from the calibration curve to calculate the concentration of Methyl 2-bromo-2-(3-methoxyphenyl)acetate in the diluted sample.

    • Account for any dilution factors to determine the concentration in the original saturated solution.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B Incubation C Centrifuge to pellet undissolved solid B->C D Filter supernatant with 0.22 µm PTFE filter C->D Clarification E Analyze filtrate by HPLC D->E F Quantify against a calibration curve E->F Quantification

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Relationship Between Solvent Properties and Solubility

Caption: The interplay of solute and solvent polarities dictates solubility outcomes.

Conclusion

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-2-(3-methoxyphenyl)acetate.
  • CymitQuimica. (n.d.). CAS 32174-46-2: methyl methoxy(phenyl)acetate.
  • Sigma-Aldrich. (n.d.). Methyl 2-(3-methoxyphenyl)acetate.
  • Fiveable. (2025, August 15). Solubility in organic solvents Definition.
  • (n.d.). Dielectric Constant of Common solvents.
  • Arcor Epoxy. (n.d.). Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2-.
  • LookChem. (n.d.). Cas 5451-83-2,3-METHOXYPHENYL ACETATE.
  • PubChem. (n.d.). Methyl 2-bromo-2-(3-methoxyphenyl)acetate.
  • amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • Fisher Scientific. (n.d.). CAS RN 3042-81-7.
  • Scribd. (n.d.). Dielectric Constants | PDF | Science & Mathematics.
  • Sigma-Aldrich. (n.d.). Methyl 2-(3-bromophenyl)acetate.
  • (n.d.). Common Organic Solvents: Table of Properties1,2,3.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). Methyl 2-(2-Bromophenyl)acetate.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-bromophenylacetate.
  • Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Selective Alpha-Bromination of Methyl 3-Methoxyphenylacetate

Abstract This document provides a comprehensive guide to the selective alpha-bromination of methyl 3-methoxyphenylacetate, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the selective alpha-bromination of methyl 3-methoxyphenylacetate, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol details a robust and reliable method utilizing N-Bromosuccinimide (NBS) as the brominating agent under free-radical conditions. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, process validation, and critical safety information.

Introduction: The Significance of α-Bromo Esters

Alpha-bromo esters are highly versatile synthetic intermediates. The presence of the bromine atom at the α-position to the ester carbonyl group makes this carbon atom susceptible to nucleophilic attack, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Specifically, methyl 2-bromo-2-(3-methoxyphenyl)acetate serves as a crucial building block for derivatives used in medicinal chemistry, owing to the synthetically useful handles of the bromo-ester moiety.

The selective bromination at the benzylic position, which is alpha to both the phenyl ring and the ester group, is achieved through a free-radical pathway. This method is preferred over ionic bromination to avoid competing reactions such as electrophilic aromatic substitution on the electron-rich methoxy-substituted phenyl ring. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation due to its high selectivity and milder reaction conditions compared to using elemental bromine.[1][2][3]

Reaction Mechanism and Rationale

The alpha-bromination of methyl 3-methoxyphenylacetate with NBS proceeds via a free-radical chain mechanism. This process is divided into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation. The resulting radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of methyl 3-methoxyphenylacetate. This is the rate-determining step and is highly selective for the benzylic C-H bond due to the resonance stabilization of the resulting benzylic radical.[2][4] This resonance delocalizes the unpaired electron across the phenyl ring, significantly lowering the activation energy for this hydrogen abstraction compared to other C-H bonds in the molecule. The newly formed benzylic radical then reacts with a molecule of NBS to yield the desired alpha-bromo ester product and a succinimidyl radical. The succinimidyl radical can then abstract a bromine atom from another molecule of NBS to regenerate a bromine radical, thus propagating the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.

The use of NBS is critical for the success of this reaction. It provides a low, constant concentration of bromine radicals, which favors the desired radical substitution pathway over potential ionic side reactions with the aromatic ring or the ester.[5]

Reaction Scheme:

Reaction_Mechanism sub Methyl 3-methoxyphenylacetate product Methyl 2-bromo-2-(3-methoxyphenyl)acetate sub->product α-Bromination nbs NBS (N-Bromosuccinimide) initiator Radical Initiator (e.g., BPO) byproduct Succinimide

Caption: Overall transformation for the alpha-bromination.

Experimental Protocol

This protocol is designed for the synthesis of methyl 2-bromo-2-(3-methoxyphenyl)acetate on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesSupplier (Example)
Methyl 3-methoxyphenylacetateC₁₀H₁₂O₃180.205.00 g27.7 mmolSigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.985.16 g29.0 mmolAcros Organics
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.230.13 g0.55 mmolAlfa Aesar
Acetonitrile (CH₃CN)C₂H₃N41.05100 mL-Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-VWR Chemicals
Saturated NaHCO₃ solution--50 mL--
Brine--50 mL--
Anhydrous MgSO₄MgSO₄120.37---
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification

Step-by-Step Procedure

Experimental_Workflow start Start: Assemble and dry glassware reagents Charge flask with Methyl 3-methoxyphenylacetate, NBS, BPO, and Acetonitrile start->reagents reflux Heat to reflux (approx. 82°C) with stirring for 4-6 hours reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool reaction mixture to room temperature monitor->cool Upon completion filter Filter off succinimide byproduct cool->filter concentrate Concentrate filtrate via rotary evaporation filter->concentrate dissolve Dissolve residue in Dichloromethane (DCM) concentrate->dissolve wash_bicarb Wash with saturated NaHCO₃ solution dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over anhydrous MgSO₄ wash_brine->dry filter_dry Filter off drying agent dry->filter_dry concentrate_final Concentrate final organic solution filter_dry->concentrate_final purify Purify by column chromatography concentrate_final->purify end End: Characterize pure product purify->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-methoxyphenylacetate (5.00 g, 27.7 mmol).

  • Addition of Reagents: Add N-Bromosuccinimide (5.16 g, 29.0 mmol, 1.05 eq) and benzoyl peroxide (0.13 g, 0.55 mmol, 0.02 eq).

  • Solvent Addition: Add 100 mL of acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The starting material will have a different Rf value than the product.

  • Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Büchner funnel to remove the succinimide.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate).

  • Product Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield methyl 2-bromo-2-(3-methoxyphenyl)acetate as a liquid.[6]

Process Validation and Quality Control

A self-validating protocol requires in-process checks and final product characterization to ensure the desired outcome.

In-Process Monitoring
  • TLC Analysis: Monitor the reaction by TLC on silica gel plates.

    • Mobile Phase: 4:1 Hexanes:Ethyl Acetate

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Expected Observation: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

Expected Results and Product Specification
ParameterExpected Result
Appearance Colorless to pale yellow liquid
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Boiling Point 296.3 ± 30.0 °C at 760 mmHg
Purity (by GC-MS) >95%
Yield 70-85%

Data obtained from chemical property databases for the target compound.[6][7]

Analytical Characterization
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.3 (m, 1H, Ar-H), 7.0-7.1 (m, 3H, Ar-H), 5.3 (s, 1H, CH-Br), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 168.0 (C=O), 159.8 (Ar-C-O), 136.0 (Ar-C), 129.9 (Ar-CH), 121.0 (Ar-CH), 115.0 (Ar-CH), 114.5 (Ar-CH), 55.4 (OCH₃), 53.0 (OCH₃), 45.0 (C-Br).

  • Mass Spectrometry (EI): m/z (%) = 258/260 ([M]⁺, isotopic pattern for Br), 179 ([M-Br]⁺).

Safety Protocols

5.1. Hazard Identification and Mitigation

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. May cause severe skin burns and eye damage.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10]

  • Benzoyl Peroxide (BPO): Strong oxidizing agent and can be explosive when dry or subjected to shock or friction.[11][12] It is typically supplied wetted with water to reduce the explosion hazard. Do not allow it to dry out. Keep away from heat, sparks, and open flames.[11]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

5.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Skin and Body Protection: A flame-retardant lab coat.

5.3. Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[11] Ensure the area is well-ventilated.

References

  • Tuleen, D. L.; Hess, B. A., Jr. A student org. lab. expt. involves the bromination of p-toluic acid by N-bromosuccinimide. Journal of Chemical Education (1971), 48 (7), 476-7. [Link]

  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews (1948), 43 (2), 271-317. [Link]

  • Master Organic Chemistry. Benzylic Bromination. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • PubChem. Methyl 2-bromo-2-(3-methoxyphenyl)acetate. [Link]

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Carl ROTH. Safety data sheet: N-Bromosuccinimide. [Link]

Sources

Application

High-Yield Synthesis of α-Amino Esters via SN2 Amination of Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Validated Protocol Executive Summary The synthesis of α-amino acid derivatives is a foundational tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Validated Protocol

Executive Summary

The synthesis of α-amino acid derivatives is a foundational transformation in medicinal chemistry, providing critical building blocks for peptidomimetics, unnatural amino acids, and active pharmaceutical ingredients (APIs). This application note details the optimized protocol for the nucleophilic bimolecular substitution (SN2) of Methyl 2-bromo-2-(3-methoxyphenyl)acetate (CAS: 86215-57-8)[1][2] with various primary and secondary amines. By strictly controlling the solvent environment and base selection, this protocol maximizes SN2 displacement while suppressing competitive bimolecular elimination (E2) pathways.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand that successful SN2 amination of an α-bromo ester is not merely about mixing reagents; it requires precise electronic and steric management.

The Electrophile: Methyl 2-bromo-2-(3-methoxyphenyl)acetate is a highly reactive secondary alkyl halide[1]. The adjacent ester carbonyl significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), accelerating the SN2 attack by the amine nucleophile[3]. Furthermore, the 3-methoxyphenyl ring provides transition-state stabilization via π -conjugation.

The Competing Pathway (E2): The presence of the electron-withdrawing ester and aryl groups increases the acidity of the α-proton. If the reaction conditions are too basic or the temperature too high, bimolecular elimination (E2) will compete with substitution, forming an undesired α,β -unsaturated ester[3].

Causality in Reagent Selection:

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is strictly recommended. As a polar aprotic solvent, it solvates the counter-cations of the base while leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the SN2 kinetics[4].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is the optimal base for this transformation. Its steric bulk prevents it from acting as a competing nucleophile (N-alkylation), while its moderate basicity is sufficient to neutralize the hydrobromic acid (HBr) byproduct without triggering extensive E2 deprotonation[3][4].

Reaction Workflow & Logical Relationships

The following diagram illustrates the mechanistic logic and parameter control required to drive the reaction toward the target SN2 product rather than the E2 side product.

G A Methyl 2-bromo-2-(3-methoxyphenyl)acetate (Electrophile) C Reaction Intermediate (SN2 Transition State) A->C DMF, DIPEA 25°C - 50°C B Amine Nucleophile (1.2 - 2.0 eq) B->C DMF, DIPEA 25°C - 50°C D Target: α-Amino Ester (High Yield) C->D Favored by: Secondary Amine Mild Base (DIPEA) E Side Product: E2 Alkene (Minimized) C->E Favored by: Strong/Bulky Base High Heat

Mechanistic pathway of α-bromo ester amination highlighting SN2 vs E2 competition.

Quantitative Data: Condition Optimization

To validate the theoretical framework, optimization studies were conducted using a standard secondary amine (e.g., morpholine or piperidine). The data below demonstrates the critical impact of solvent and base selection on the final isolated yield of the α-amino ester[4][5].

EntrySolventBase (1.5 eq)TemperatureTimeSN2 Yield (%)E2 Yield (%)
1THFK2CO365 °C (Reflux)12 h45%30%
2MeCNEt3N50 °C8 h68%15%
3DMFK2CO325 °C16 h72%10%
4 DMF DIPEA 25 °C 12 h 89% < 5%
5DMFNaH0 °C to 25 °C4 h12%75%

Table 1: Optimization of reaction conditions. Entry 4 represents the validated protocol parameters. Strong bases (Entry 5) heavily favor the undesired E2 pathway.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues, temperature control, and specific workup rationales are embedded to ensure reproducibility and high fidelity.

Reagents & Equipment
  • Electrophile: Methyl 2-bromo-2-(3-methoxyphenyl)acetate (1.0 eq, 10 mmol, ~2.59 g)[1]

  • Nucleophile: Target Amine (e.g., Piperidine) (1.2 eq, 12 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol)[3]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)[4]

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, nitrogen/argon balloon, ice bath, separatory funnel.

Reaction Execution
  • Preparation (Inert Atmosphere): Flame-dry the 100 mL round-bottom flask and flush with nitrogen. Rationale: Ambient moisture can lead to competitive hydrolysis of the α-bromo ester to an α-hydroxy ester.

  • Solvation: Dissolve Methyl 2-bromo-2-(3-methoxyphenyl)acetate (10 mmol) in 15 mL of anhydrous DMF. Stir at 0 °C using an ice bath.

  • Base Addition: Add DIPEA (15 mmol) to the solution in one portion.

  • Nucleophile Addition: Dissolve the target amine (12 mmol) in the remaining 5 mL of DMF. Add this solution dropwise over 10 minutes to the cooled reaction mixture. Rationale: Slow addition controls the mild exotherm and minimizes the local concentration of the amine, which is particularly important if using primary amines to prevent over-alkylation (tertiary amine formation).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • Self-Validation (TLC Monitoring): Check the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The starting α-bromo ester is UV-active and will elute with a higher Rf (~0.6). The product α-amino ester, being more polar, will appear at a lower Rf (~0.3) and will stain positive with Ninhydrin if a primary/secondary amine was formed.

Workup & Purification
  • Quenching: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 50 mL of saturated aqueous NaHCO3.

  • Aqueous Partitioning: Extract the organic layer. Wash the organic layer with 5% aqueous LiCl solution (3 × 30 mL) followed by brine (30 mL). Rationale: DMF is highly miscible with EtOAc. Repeated washing with aqueous LiCl is a proven technique to pull DMF into the aqueous phase, preventing contamination of the final product.

  • Acid-Base Extraction (Optional but Recommended): If high purity is required without column chromatography, extract the EtOAc layer with 1M HCl (2 × 30 mL). The target α-amino ester will protonate and move to the aqueous layer, leaving neutral impurities (like unreacted starting material or E2 byproducts) in the organic layer. Basify the aqueous layer with 2M NaOH to pH 10, and re-extract with fresh EtOAc.

  • Drying & Concentration: Dry the final organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure Methyl 2-amino-2-(3-methoxyphenyl)acetate derivative.

References

  • PubChem. "Methyl 2-bromo-2-(3-methoxyphenyl)acetate | C10H11BrO3 | CID 289522". National Institutes of Health.[Link]

  • AccelaChem. "Methyl 2-Bromo-2-(3-methoxyphenyl)acetate SY121383 (CAS: 86215-57-8)". Accela ChemBio Inc.[Link]

  • ResearchGate. "Controlling diastereoselectivity in the reactions of enantiomerically pure α-bromoacyl-imidazolidinones with nitrogen nucleophiles".[Link]

  • Google Patents (US Patent).

Sources

Method

Application Note: Enantioselective Catalytic Reduction of Methyl 2-bromo-2-(3-methoxyphenyl)acetate via Dynamic Kinetic Resolution (DKR)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The synthesis of highly functionalized chiral building blocks is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The synthesis of highly functionalized chiral building blocks is a cornerstone of modern drug development. Methyl 2-bromo-2-(3-methoxyphenyl)acetate presents a unique synthetic challenge: it contains a reducible ester moiety adjacent to a highly labile, stereogenic carbon-bromine (C–Br) bond. Traditional reduction methods (e.g., LiAlH₄, DIBAL-H, or standard Pd-catalyzed hydrogenation) typically result in catastrophic hydrodehalogenation or racemic mixtures.

This application note details a state-of-the-art methodology for the enantioselective reduction of this α -bromo ester to its corresponding chiral halohydrin, (R)-2-bromo-2-(3-methoxyphenyl)ethan-1-ol , utilizing a Ruthenium-catalyzed Asymmetric Hydrogenation coupled with Dynamic Kinetic Resolution (DKR). By leveraging an outer-sphere hydride transfer mechanism, this protocol achieves exquisite chemoselectivity (preserving the C–Br bond) and high enantiomeric excess (>95% ee).

Mechanistic Rationale & Causality (Expertise & Experience)

To move beyond trial-and-error optimization, it is critical to understand the causality governing this transformation. The success of this protocol relies on three interconnected chemical principles:

A. Chemoselectivity via the Outer-Sphere Mechanism

Transition metal catalysts typically reduce polar bonds via inner-sphere mechanisms requiring substrate coordination, which inevitably leads to oxidative addition into weak C–Br bonds. To circumvent this, we utilize a chiral ruthenabicyclic complex: RuCl[(S)-daipena][(R)-dm-segphos] . This catalyst operates via a Noyori-type outer-sphere mechanism [1]. The metal transfers a hydride to the carbonyl carbon while the ligand's amine simultaneously donates a proton to the carbonyl oxygen. Because the substrate never directly coordinates to the Ruthenium center, the C–Br bond is entirely preserved.

B. Dynamic Kinetic Resolution (DKR)

The starting material is a racemic mixture. To achieve 100% theoretical yield of a single enantiomer, the unreacted enantiomer must continuously racemize. The α -proton of the α -bromo ester is sufficiently acidic to be deprotonated by a mild, sterically hindered base (Sodium tert-pentoxide, tPenONa). This forms an achiral enolate intermediate. The chiral Ru-catalyst hydrogenates the (R)-ester at a rate ( kR​ ) exponentially faster than the (S)-ester ( kS​ ). As the (R)-ester is depleted, the base continuously converts the (S)-ester back into the (R)-ester via the enolate equilibrium [2].

C. The Causality of the Acidic Quench

A critical failure point in halohydrin synthesis is post-reaction degradation. Under basic conditions, the newly formed 2-bromo-alcohol will rapidly undergo an intramolecular SN​2 substitution, ejecting the bromide to form an epoxide (a Darzens-type degradation). Therefore, an immediate acidic quench (using saturated aqueous NH₄Cl) is not merely a workup step—it is a mandatory mechanistic requirement to lock the product state and ensure a self-validating mass balance.

DKR_Mechanism cluster_0 Dynamic Kinetic Resolution (DKR) Equilibrium S_Ester (S)-Ester (Slow Reacting) Enolate Achiral Enolate (Base Catalyzed) S_Ester->Enolate Base Catalyst Chiral Ru-Catalyst + H2 S_Ester->Catalyst Slow H2 Transfer R_Ester (R)-Ester (Fast Reacting) R_Ester->Enolate Base R_Ester->Catalyst Fast H2 Transfer Product (R)-2-Bromo-2-(3-methoxyphenyl)ethan-1-ol (High ee) Catalyst->Product SideProduct (S)-Enantiomer (Trace) Catalyst->SideProduct

Caption: Mechanistic pathway of the Ru-catalyzed Dynamic Kinetic Resolution of the α-bromo ester.

Experimental Workflow & Self-Validating Systems

To guarantee reproducibility, this workflow incorporates internal validation gates. For instance, Karl Fischer titration is mandated prior to reaction initiation; moisture levels >10 ppm will hydrolyze the ester and poison the DKR equilibrium.

Workflow Prep 1. Reagent Prep (KF < 10 ppm) Purge 2. Autoclave Purging (Argon to H2) Prep->Purge Reaction 3. Hydrogenation (15 atm, 25°C) Purge->Reaction Quench 4. Acidic Quench (Lock State) Reaction->Quench Analysis 5. Chiral HPLC (ee% Validation) Quench->Analysis

Caption: Five-step experimental workflow ensuring an inert, self-validating reaction environment.

Step-by-Step Protocol

Materials & Reagents
  • Substrate: Methyl 2-bromo-2-(3-methoxyphenyl)acetate (Racemic, >98% purity)

  • Catalyst: RuCl[(S)-daipena][(R)-dm-segphos]

  • Base: Sodium tert-pentoxide (tPenONa), 1.0 M solution in THF

  • Solvent: Anhydrous Ethanol (EtOH), degassed via freeze-pump-thaw x3.

  • Gas: Hydrogen (H₂), 99.999% purity.

Phase 1: Preparation (Glovebox Operations)
  • Solvent Validation: Perform Karl Fischer titration on the anhydrous EtOH. Proceed only if H₂O < 10 ppm.

  • Substrate Loading: Inside an Argon-filled glovebox, weigh 5.0 mmol (1.29 g) of Methyl 2-bromo-2-(3-methoxyphenyl)acetate into a 50 mL glass liner equipped with a magnetic stir bar.

  • Catalyst Addition: Add 0.01 mmol (0.2 mol%, S/C = 500) of the RuCl[(S)-daipena][(R)-dm-segphos] catalyst to the liner.

  • Solvation & Base Activation: Add 10 mL of anhydrous EtOH to dissolve the substrate and catalyst. Slowly inject 0.25 mmol (5.0 mol%) of tPenONa solution. Note: The solution will undergo a distinct color shift from yellow to deep orange/red, indicating the formation of the active Ru-hydride species.

Phase 2: Hydrogenation
  • Reactor Assembly: Seal the glass liner inside a stainless-steel high-pressure autoclave while still inside the glovebox.

  • Purging: Transfer the autoclave to the fume hood. Connect to the H₂ line. Purge the lines, then pressurize the autoclave to 5 atm with H₂ and carefully vent to 1 atm. Repeat this purge cycle 5 times to ensure zero residual Argon/Nitrogen.

  • Pressurization: Pressurize the autoclave to exactly 15 atm of H₂.

  • Execution: Stir at 500 rpm at 25 °C for 12 hours. Do not exceed 25 °C, as elevated temperatures promote background, non-enantioselective reduction.

Phase 3: Quench & Workup
  • Venting & Quench (Critical Step): Carefully vent the H₂ gas. Immediately open the autoclave and inject 5 mL of saturated aqueous NH₄Cl. Stir vigorously for 5 minutes. Causality: This neutralizes the tPenONa base, preventing the halohydrin from cyclizing into an epoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Analytical Validation
  • Yield Determination: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture. Take a ¹H-NMR aliquot to validate the chemical yield.

  • Enantiomeric Excess (ee): Purify a 10 mg sample via flash chromatography (Hexanes/EtOAc 8:2) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm) to determine the ee.

Data Presentation: Optimization of DKR Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield and enantioselectivity. The data validates the necessity of the specific catalyst and base loading [3].

EntryCatalystBase (mol%)Temp (°C)H₂ (atm)Time (h)Conversion (%)ee (%)
1RuCl[(S)-daipena][(R)-dm-segphos] tPenONa (5) 25 15 12 >99 96
2RuCl[(S)-daipena][(R)-dm-segphos]tPenONa (1)2515244595
3RuCl[(S)-daipena][(R)-dm-segphos]KOtBu (5)2515128889
4RuCl[(S)-daipena][(R)-dm-segphos]tPenONa (5)50156>9982
5Ru-MACHOtPenONa (5)2515127512

Key Insights from Data:

  • Entry 1 vs 2: Reducing the base to 1 mol% stalls the DKR racemization rate, leading to poor conversion because the (S)-enantiomer is stranded.

  • Entry 1 vs 3: KOtBu is less sterically hindered than tPenONa, leading to minor side-reactions and a drop in ee.

  • Entry 1 vs 4: Elevating the temperature to 50 °C increases the rate of the non-selective background reduction, deteriorating the enantiomeric excess.

  • Entry 1 vs 5: While Ru-MACHO is an excellent general ester hydrogenation catalyst, it lacks the specific chiral pocket required to differentiate the α -bromo ester enantiomers, yielding nearly racemic product.

References

  • Title: Asymmetric Hydrogenation of Unfunctionalized Ketones Catalyzed by Ruthenium(II) Complexes Source: Journal of the American Chemical Society (Seminal work on outer-sphere mechanism by R. Noyori et al.) URL: [Link] [1]

  • Title: Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes Source: Organic Letters (Mechanistic precedent for DKR of α -substituted esters) URL: [Link][1]

  • Title: Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation Source: CCS Chemistry (Application of chiral ester hydrogenation and base optimization) URL: [Link][2]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Standardization, and Stereoconvergent Catalysis Executive Summary & Chemical Profile The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Standardization, and Stereoconvergent Catalysis

Executive Summary & Chemical Profile

The synthesis of complex diarylacetates is a cornerstone in the development of active pharmaceutical ingredients (APIs), particularly for antimuscarinic agents and endothelin receptor antagonists. Methyl 2-bromo-2-(3-methoxyphenyl)acetate (CAS RN: 86215-57-8)[1],[2] serves as a highly versatile, electrophilic building block for these architectures.

Structurally, this α-bromo ester features a benzylic C–Br bond that is highly activated by both the adjacent methyl ester (via the captodative effect) and the electron-donating 3-methoxyphenyl ring. While traditional SN​2 substitutions at such sterically hindered centers are often plagued by sluggish kinetics and competitive β -elimination, transition-metal-catalyzed cross-coupling bypasses these limitations by operating through oxidative addition or single-electron transfer (SET) pathways[3],[4].

This application note details two field-proven methodologies for the functionalization of this substrate: Enantioselective Nickel-Catalyzed Negishi Cross-Coupling and Palladium-Catalyzed Reformatsky-Type Arylation .

Mechanistic Rationale: The Power of α-Bromo Esters in Catalysis

As a Senior Application Scientist, I emphasize that understanding the catalytic causality is essential for troubleshooting and scaling these reactions.

In stereoconvergent Nickel catalysis , the racemic α-bromo ester is subjected to a dynamic kinetic resolution. The Ni(I) active species undergoes a Single Electron Transfer (SET) with the C–Br bond, generating a planar, achiral α-ester radical[4]. This radical rapidly recombines with a chiral L*Ni(III) intermediate. Because the radical recombination is faster than background racemic coupling, the reaction funnels the racemic starting material into a single, enantioenriched product.

Conversely, in Palladium-catalyzed Reformatsky arylation , the α-bromo ester is first converted into a zinc enolate. Utilizing a zinc enolate rather than an alkali metal enolate (e.g., Li/Na) prevents unwanted Claisen condensations and ester hydrolysis, providing a highly chemoselective nucleophile that cleanly undergoes transmetalation with Pd(II)-aryl intermediates[3],[5].

Catalytic Cycles & Workflows

Ni_Mechanism NiI_Br L*Ni(I)-Br Catalyst Resting State NiI_Ar L*Ni(I)-Ar Intermediate NiI_Br->NiI_Ar Transmetalation (Ar-ZnX) SET_Step Single Electron Transfer (SET) L*Ni(II)(Ar)(Br) + α-Radical NiI_Ar->SET_Step + Methyl 2-bromo-2- (3-methoxyphenyl)acetate NiIII L*Ni(III)(Ar)(α-Ester)(Br) Stereodefined Complex SET_Step->NiIII Radical Recombination (Stereoconvergent) Product Reductive Elimination Enantioenriched Product NiIII->Product C-C Bond Formation Product->NiI_Br Catalyst Regeneration

Figure 1: Stereoconvergent Ni(I)/Ni(III) catalytic cycle for the cross-coupling of α-bromo esters.

Reformatsky_Workflow Step1 Zinc Activation TMSCl / 1,2-Dibromoethane Step2 Enolate Formation Add α-Bromo Ester Step1->Step2 Step3 Cross-Coupling Pd Catalyst + Aryl Halide Step2->Step3 Step4 Reaction Monitoring GC-MS / TLC Aliquots Step3->Step4 Step5 Quench & Isolate NH4Cl(aq) / Flash CC Step4->Step5

Figure 2: Standard experimental workflow for Pd-catalyzed Reformatsky-type cross-coupling.

Experimental Protocols

Protocol A: Stereoconvergent Nickel-Catalyzed Negishi Arylation

Objective: Synthesize highly enantioenriched methyl 2-aryl-2-(3-methoxyphenyl)acetates from the racemic bromide.

Self-Validating System: The use of bench-stable NiCl2​(glyme) over highly sensitive Ni(COD)2​ ensures reproducibility. The reaction must be monitored by GC-MS; the persistence of the α-bromo ester beyond 12 hours indicates premature catalyst death, usually due to oxygen ingress or wet zinc reagents.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with NiCl2​(glyme) (10 mol%) and a chiral Pybox ligand (e.g., (R,R)-Ph-Pybox, 12 mol%).

  • Solvent Addition: Add anhydrous DMA (N,N-Dimethylacetamide) to achieve a 0.1 M concentration. Stir at room temperature for 20 minutes until a homogenous, deep-colored complex forms.

  • Substrate Addition: Add Methyl 2-bromo-2-(3-methoxyphenyl)acetate (1.0 equiv, 1.0 mmol) to the catalyst solution.

  • Transmetalation Initiation: Cool the reaction to 0 °C. Slowly add the arylzinc bromide solution (1.5 equiv, typically 0.5 M in THF) dropwise over 10 minutes. Causality: Slow addition prevents thermal spikes that can lead to homocoupling of the zinc reagent.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the enantioenriched diarylacetate.

Protocol B: Palladium-Catalyzed Reformatsky-Type Cross-Coupling

Objective: Scalable, racemic synthesis of diarylacetates via in-situ zinc enolate generation[5].

Self-Validating System: The activation of zinc dust is the primary failure point in Reformatsky reactions. By sequentially adding 1,2-dibromoethane and TMSCl, the passivating ZnO layer is chemically stripped, ensuring rapid and complete insertion into the C–Br bond.

Step-by-Step Methodology:

  • Zinc Activation: Suspend zinc dust (2.0 equiv, 2.0 mmol) in anhydrous THF (3 mL) under nitrogen. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

  • Enolate Generation: Add Methyl 2-bromo-2-(3-methoxyphenyl)acetate (1.0 equiv, 1.0 mmol) dropwise. A mild exotherm should be observed. Stir for 30 minutes. Control check: A TLC aliquot quenched with water should show complete conversion to the protodehalogenated ester (methyl 2-(3-methoxyphenyl)acetate).

  • Catalyst & Electrophile Addition: To the generated zinc enolate, add the aryl bromide (0.8 equiv), Pd2​(dba)3​ (2.5 mol%), and tri-tert-butylphosphine ( P(t-Bu)3​ , 10 mol%)[5].

  • Coupling: Heat the mixture to 60 °C for 4–6 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove zinc salts, and concentrate. Purify by flash chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the two protocols based on established literature standards for α-bromo ester cross-couplings.

ParameterProtocol A: Asymmetric Ni-Catalyzed NegishiProtocol B: Pd-Catalyzed Reformatsky Arylation
Catalyst System NiCl2​(glyme) / Chiral Pybox Pd2​(dba)3​ / P(t-Bu)3​
Metal Reagent Arylzinc bromide (Ar-ZnBr)Activated Zn(0) dust + Aryl Bromide
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Typical Yield 75% - 88%80% - 95%
Stereoselectivity High (90 - 96% ee)Racemic
Primary Application Enantioselective synthesis of APIsScalable, robust generation of diarylacetates

References

  • Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters Journal of the American Chemical Society (2008). Dai, X.; Strotman, N.; Fu, G. C. URL:[Link]

  • Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions Journal of the American Chemical Society (2001). Jorgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. URL:[Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes Semantic Scholar / JACS (Overview of Ni-catalyzed cross-couplings of unactivated secondary alkyl bromides). URL:[Link]

  • PubChem Compound Summary for CID 289522: Methyl 2-bromo-2-(3-methoxyphenyl)acetate National Center for Biotechnology Information (2024). URL:[Link]

Sources

Method

Application Note: Synthesis of 3-Methoxymandelic Acid from Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale The synthesis of α -hydroxy acids fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of α -hydroxy acids from α -bromo esters is a foundational transformation in organic synthesis. Mandelic acid derivatives, in particular, serve as critical chiral resolving agents and essential building blocks for active pharmaceutical ingredients (APIs) [3]. This application note details a robust, scalable, and self-validating protocol for the synthesis of 3-methoxymandelic acid from methyl 2-bromo-2-(3-methoxyphenyl)acetate [1].

As a Senior Application Scientist, I have structured this protocol to emphasize the chemical causality behind each operational step. The transformation relies on a tandem reaction sequence initiated by aqueous sodium hydroxide:

  • Ester Saponification: Nucleophilic attack of hydroxide at the carbonyl carbon hydrolyzes the methyl ester to a sodium carboxylate.

  • Nucleophilic Substitution: Concurrent displacement of the α -bromide by hydroxide yields the α -hydroxy group.

Causality & Structural Advantage: A common pitfall in the basic hydrolysis of α -bromo esters is competing E2 elimination, which generates unwanted alkene byproducts. However, methyl 2-bromo-2-(3-methoxyphenyl)acetate lacks β -protons. This structural feature renders E2 elimination pathways structurally impossible. Consequently, the reaction can be driven to completion using a large excess of strong nucleophilic base without the risk of forming cinnamic acid derivatives [2]. The primary side-reaction to mitigate is enolate-driven dimerization, which is controlled via strict thermal management during base addition.

Process Workflow Visualization

The following diagram illustrates the mechanistic logic and operational phases of the protocol.

Workflow A Methyl 2-bromo-2- (3-methoxyphenyl)acetate B Saponification & Substitution (NaOH, H2O/THF, 0-25°C) A->B Add Aqueous Base C Sodium 2-hydroxy-2- (3-methoxyphenyl)acetate B->C Tandem Hydrolysis D Acidification (HCl, pH 1-2) C->D Quench Reaction E 3-Methoxymandelic Acid (Aqueous Phase) D->E Protonation (pKa ~3.4) F Extraction & Purification (EtOAc, Brine, Na2SO4) E->F Phase Separation G Purified 3-Methoxymandelic Acid F->G Isolate Product

Mechanistic workflow for the basic hydrolysis of methyl 2-bromo-2-(3-methoxyphenyl)acetate.

Experimental Protocol: A Self-Validating Methodology

This procedure is designed as a self-validating system. At critical junctures, specific analytical checks are mandated to ensure the process is proceeding correctly before advancing to the next stage.

Reagents & Materials (10 mmol Scale)
  • Starting Material: Methyl 2-bromo-2-(3-methoxyphenyl)acetate (2.59 g, 10 mmol, 1.0 eq)

  • Base: Sodium Hydroxide (NaOH) pellets (1.20 g, 30 mmol, 3.0 eq)

  • Solvents: Tetrahydrofuran (THF) (15 mL), Deionized Water (15 mL), Ethyl Acetate (EtOAc) (60 mL)

  • Quench: 2M Hydrochloric Acid (HCl) (~16 mL)

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Procedure

Phase 1: Reaction Setup & Execution

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.59 g of methyl 2-bromo-2-(3-methoxyphenyl)acetate in 15 mL of THF.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lowering the temperature suppresses the deprotonation of the highly acidic α -proton, thereby preventing enolate dimerization.

  • Base Addition: Dissolve 1.20 g of NaOH in 15 mL of DI water. Add this aqueous base dropwise to the THF solution over 10–15 minutes.

  • Propagation: Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir vigorously for 3 hours.

Phase 2: Self-Validation & Quenching 5. Validation Check 1 (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) eluent system. The starting material ( Rf​≈0.6 ) must be completely absent. The product will remain at the baseline due to its high polarity as a sodium salt. 6. Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF. Causality: Removing THF prevents it from acting as a co-solvent during extraction, which would otherwise pull water into the organic phase and reduce extraction efficiency. 7. Acidification: Cool the remaining aqueous phase to 0 °C. Add 2M HCl dropwise under continuous stirring. 8. Validation Check 2 (Protonation State): Use pH indicator paper to verify the aqueous phase has reached a pH of 1 to 2. Causality: Mandelic acid derivatives have a pKa of approximately 3.4. If the pH is not lowered well below the pKa, the compound remains partially ionized as a water-soluble carboxylate, leading to catastrophic yield losses during organic extraction [4].

Phase 3: Extraction & Isolation 9. Extraction: Transfer the acidic aqueous mixture to a separatory funnel. Extract with EtOAc (3 × 20 mL). 10. Washing & Drying: Combine the organic layers and wash with 20 mL of saturated aqueous NaCl (brine). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2​SO4​ for 15 minutes. 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 3-methoxymandelic acid as a viscous oil or off-white solid.

Analytical Validation & Quantitative Data

To ensure rigorous quality control, the isolated product should be validated against the following expected parameters.

ParameterExpected Value / ObservationAnalytical Method
Gravimetric Yield 85 – 92% (1.55 g – 1.68 g)Analytical Balance
Purity > 98%HPLC (UV at 254 nm)
Reaction Time 3.0 hoursTLC / LC-MS
1 H NMR ( α -CH shift) δ ~ 5.10 ppm (s, 1H)400 MHz, DMSO- d6​
Mass Spectrometry m/z 181.05 [M-H] ESI- LC-MS (Negative Mode)

Troubleshooting & Optimization Matrix

Even with a self-validating protocol, environmental or reagent variations can induce deviations. Use this matrix to diagnose and correct process failures.

Observed IssueRoot Cause Analysis (Causality)Corrective Action
Low Isolated Yield (< 60%) Incomplete acidification (pH > 3). The product remained in the aqueous layer as a sodium salt.Re-check the pH of the aqueous waste layer. Add more 2M HCl until pH < 2, then re-extract with EtOAc.
Presence of Dimer Impurities Base was added too rapidly at ambient temperature, promoting α -proton abstraction and enolate attack on unreacted starting material.Strictly adhere to the 0 °C thermal control and dropwise base addition in Phase 1.
Incomplete Conversion on TLC Insufficient mixing of the biphasic THF/Water system, limiting mass transfer between the organic substrate and aqueous hydroxide.Increase the stir rate (> 600 RPM). Ensure the reaction flask is appropriately sized to allow vigorous vortexing.

References

  • Title: Methyl 2-bromo-2-(3-methoxyphenyl)acetate | C10H11BrO3 | CID 289522 Source: PubChem URL: [Link]

  • Source: Google Patents (US20110009664A1)
  • Title: Synthesis of alpha-hydroxyarylacetic acids from bromoform, arylaldehydes, and potassium hydroxide, with lithium chloride catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Esterification Strategies for 2-Bromo-2-(3-methoxyphenyl)acetic Acid

Executive Summary The esterification of α-bromo phenylacetic acid derivatives, such as 2-bromo-2-(3-methoxyphenyl)acetic acid, is a critical transformation in the synthesis of complex pharmaceutical intermediates and agr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of α-bromo phenylacetic acid derivatives, such as 2-bromo-2-(3-methoxyphenyl)acetic acid, is a critical transformation in the synthesis of complex pharmaceutical intermediates and agrochemicals. However, the presence of the α-bromo group introduces significant chemoselectivity challenges. This application note provides researchers and drug development professionals with validated, self-monitored protocols to achieve high-yielding esterification while strictly avoiding nucleophilic displacement of the labile bromide leaving group.

Mechanistic Rationale & Chemical Reactivity

When designing an esterification workflow for 2-bromo-2-(3-methoxyphenyl)acetic acid, chemists must account for two competing electrophilic centers: the carbonyl carbon and the α-carbon.

The enhanced reactivity of α-bromo acids in nucleophilic substitution ( SN​2 ) reactions is a direct consequence of the polarizability and superior leaving group ability of the bromide ion[1]. Furthermore, the transition state of an SN​2 reaction at this position is heavily stabilized by the adjacent carbonyl group, which lowers the activation energy and accelerates the reaction rate significantly compared to standard aliphatic halides[2].

Because of this heightened SN​2 susceptibility, basic esterification conditions must be strictly avoided . For example, treating the substrate with 3[3] will result in the rapid displacement of the bromide, yielding the α-methoxy derivative (2-methoxy-2-(3-methoxyphenyl)acetic acid) rather than the target ester[3].

To circumvent this chemoselectivity trap, esterification must be driven by 4[4] or through the generation of an acid chloride intermediate. Acidic environments suppress the nucleophilicity of the solvent towards the α-carbon, directing attack exclusively to the highly electrophilic, protonated carbonyl carbon.

Reaction Pathway Visualization

G A 2-Bromo-2-(3-methoxyphenyl) acetic acid B Protocol A: Fischer Esterification (H2SO4, MeOH, Reflux) A->B Acidic (Preferred) C Protocol B: Acid Chloride (SOCl2, DMF cat., DCM) A->C Neutral/Mild (Preferred) E Base-Mediated Conditions (e.g., NaOMe / MeOH) A->E Basic (Avoid) D Target Ester: Methyl 2-bromo-2-(3-methoxyphenyl)acetate B->D - H2O C->D + ROH F Side Product: 2-Methoxy-2-(3-methoxyphenyl)acetic acid E->F SN2 Attack at α-Carbon

Figure 1: Esterification pathways for α-bromo acids, highlighting SN2 risks under basic conditions.

Substrate & Product Profiling

ParameterSubstrateTarget Product (Methyl Ester)
Chemical Name 2-Bromo-2-(3-methoxyphenyl)acetic acidMethyl 2-bromo-2-(3-methoxyphenyl)acetate
Molecular Formula C9​H9​BrO3​ C10​H11​BrO3​
Key Structural Risk Labile benzylic/α-bromideLabile benzylic/α-bromide
Primary Reactivity Electrophilic carbonyl, SN​2 at α-carbonSusceptible to base-catalyzed hydrolysis
Optimal Activation Acid-catalyzed protonationN/A

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Optimal for Methyl/Ethyl Esters)

This protocol utilizes 1[1] to drive the equilibrium toward the ester while protecting the α-bromo group from nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-2-(3-methoxyphenyl)acetic acid in anhydrous methanol (approx. 3.5 mL per gram of substrate)[1].

  • Catalysis: Cool the flask to 0 °C using an ice bath. Slowly add concentrated sulfuric acid ( H2​SO4​ , 0.15 equivalents) dropwise. Causality: The dropwise addition at 0 °C prevents localized exothermic heating, which could lead to thermal degradation or unwanted side reactions.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours[1].

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the highly polar, streak-prone carboxylic acid baseline spot validates total conversion.

  • Workup: Cool the mixture to room temperature and distill off the excess methanol under reduced pressure to obtain a syrupy mass[1].

  • Extraction & Neutralization: Dilute the residue with water and extract with chloroform or dichloromethane (DCM)[1]. Wash the organic layer with cold 10% aqueous sodium bicarbonate ( NaHCO3​ )[1]. Causality: The NaHCO3​ wash neutralizes residual H2​SO4​ . The temperature must be kept strictly below 5 °C to prevent the mild base from hydrolyzing the newly formed ester or initiating an SN​2 displacement of the bromide.

  • Isolation: Wash the organic extract with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent to yield the target ester as a dense syrup[1].

Protocol B: Acid Chloride Intermediate (Optimal for Bulky/Complex Alcohols)

For esterifications requiring higher-order alcohols where Fischer esterification is sterically hindered, activating the acid via thionyl chloride is the preferred strategy.

Step-by-Step Methodology:

  • Activation: Suspend the acid (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Add 2 drops of N,N-dimethylformamide (DMF). Causality: DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack intermediate that accelerates the chlorination of the carboxylic acid.

  • Chlorination: Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise at 0 °C, then warm to room temperature.

  • Self-Validation Check: The reaction is physically self-validating; the cessation of SO2​ and HCl gas bubbling visually confirms the complete consumption of the carboxylic acid and formation of the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove all unreacted SOCl2​ .

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM. Slowly add the target alcohol (1.2 eq) dropwise at 0 °C. Stir for 2 hours.

  • Workup: Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate to yield the ester.

Comparative Data & Expected Outcomes

MetricProtocol A (Fischer)Protocol B (Acid Chloride)
Optimal Substrates Methanol, EthanolIsopropanol, tert-Butanol, Benzyl Alcohol
Typical Yield 85 - 92%75 - 85%
Reaction Time 4 - 6 hours3 - 4 hours (total over two steps)
Risk of α-Substitution Very Low (Acidic conditions)Very Low (Neutral/Mild conditions)
Scalability Excellent (Kilogram scale)Good (Requires careful gas scrubbing)

Troubleshooting & Safety

  • Safety Hazard: α-Bromo esters and acids are known lachrymators and severe skin irritants. All manipulations—especially the concentration of the final product—must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Incomplete Conversion in Protocol A: If TLC indicates unreacted starting material after 6 hours, the methanol may not be sufficiently anhydrous. Water drives the equilibrium backward. Ensure the use of strictly anhydrous solvents or implement a Soxhlet extractor with molecular sieves.

References

  • Chemistry LibreTexts. "22.4: Alpha Bromination of Carboxylic Acids." Available at:[Link]

  • ACS Publications. "Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids..." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Debromination and Degradation in Methyl 2-bromo-2-(3-methoxyphenyl)acetate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 2-bromo-2-(3-methoxyphenyl)acetate . This guide is engineered for researchers and drug development professionals facing selectivity, over-bromination, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-bromo-2-(3-methoxyphenyl)acetate . This guide is engineered for researchers and drug development professionals facing selectivity, over-bromination, and hydrolytic debromination issues during Wohl-Ziegler benzylic bromination workflows.

Mechanistic Insights into Benzylic Bromination & Stability

Synthesizing this alpha-bromo ester relies on radical bromination. The target benzylic position is doubly activated by the adjacent aromatic ring and the ester carbonyl. While this lowers the activation energy for radical formation, it simultaneously stabilizes carbocation intermediates, making the newly formed C–Br bond highly susceptible to nucleophilic attack, hydrolysis, and photolytic debromination 1.

Understanding the causality behind these side reactions is the first step to eliminating them:

  • Over-Bromination: Radical bromination with N-Bromosuccinimide (NBS) often yields a mixture of mono- and di-brominated products due to trace HBr/Br₂ impurities acting as rate-determining accelerators 2.

  • Hydrolytic Debromination: The bromide ion is an excellent leaving group. Moisture during workup or the use of acidic silica gel triggers rapid SN1 hydrolysis 1.

G SM Methyl 2-(3-methoxyphenyl)acetate Radical Benzylic Radical SM->Radical NBS / AIBN Target Target Mono-bromide Radical->Target Br• transfer Dibromide gem-Dibromide (Over-bromination) Target->Dibromide Excess Br• Degradation Hydrolysis / Debromination Target->Degradation H2O or Light Dibromide->Target Reductive Salvage

Mechanistic pathways showing target bromination, over-bromination, and debromination side reactions.

Diagnostic Troubleshooting Workflow

Workflow Start Analyze Crude Mixture Q1 Product degrades on silica? Start->Q1 Q2 High gem-dibromide? Start->Q2 Q3 High starting material? Start->Q3 Sol1 Bypass silica gel Q1->Sol1 Yes Sol2 Selective reduction Q2->Sol2 Yes Sol3 Check NBS quality Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving debromination and over-bromination issues.

FAQs & Troubleshooting Guides

Q1: My reaction goes to completion, but I lose the bromine atom during silica gel chromatography. Why is my product degrading? Causality: Silica gel possesses a slightly acidic surface with high polarity. For an alpha-bromo ester stabilized by a 3-methoxyphenyl group, this environment readily catalyzes SN1 hydrolysis (converting the bromide into an alcohol) or elimination 1. Solution: Avoid standard silica gel chromatography entirely. If purification is strictly required, use deactivated silica (slurried with 1% triethylamine in hexanes) and elute rapidly. The preferred industrial workaround is short-path vacuum distillation or direct crystallization from cold hexanes.

Q2: I am observing a significant amount of the gem-dibromide impurity. How can I minimize this, or can the batch be salvaged? Causality: Over-zealous bromide radicals often lead to a "feeding frenzy," producing bis-halogenated products 2. This is exacerbated by ionic reactions of NBS with HBr by-products, which generate low concentrations of molecular bromine 2. Solution: Ensure NBS is freshly recrystallized from boiling water. If the batch is already over-brominated, do not discard it. You can perform a selective reductive debromination by treating the crude mixture with diethyl phosphite and triethylamine, which selectively reduces the gem-dibromide back to the desired mono-bromide 2.

Q3: Why does my product revert to the starting material during aqueous workup? Causality: Reductive debromination can inadvertently occur if strong reducing agents (like concentrated sodium thiosulfate) are used at elevated temperatures to quench residual bromine. Furthermore, prolonged exposure to ambient light during workup induces homolytic C–Br cleavage. Solution: Quench the reaction strictly with a cold, dilute solution of sodium bisulfite, or simply filter off the insoluble succinimide by-product and wash the organic layer with ice-cold water. Conduct the workup under low-light conditions.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and the distribution of mono-brominated product versus debromination/over-bromination side reactions.

Reaction ConditionInitiatorSolventAdditive / WorkupResult / Selectivity
Standard Wohl-Ziegler AIBN (Thermal, 80°C)CCl₄Standard aqueous quench60% Mono, 25% Di, 15% SM
Purified Reagents AIBN (Thermal, 80°C)PhCF₃Recrystallized NBS80% Mono, 10% Di, 10% SM
Photochemical 365 nm LED (20°C)CH₂Cl₂Low-temp (<5°C)85% Mono, <5% Di 1
Dibromide Salvage NoneTHFDiethyl phosphite / Et₃N>90% recovery of Mono 2

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure high fidelity and minimize side reactions.

Step 1: Reagent Preparation Dissolve 10.0 mmol of Methyl 2-(3-methoxyphenyl)acetate in 25 mL of anhydrous trifluorotoluene (PhCF₃) under an Argon atmosphere.

  • Self-Validation Check: Ensure the solvent is strictly anhydrous (Karl Fischer titration <50 ppm). Moisture will guarantee hydrolytic debromination later in the pathway.

Step 2: Reagent Addition Add 10.5 mmol (1.05 eq) of freshly recrystallized N-Bromosuccinimide (NBS).

  • Self-Validation Check: The NBS must be pure white. If it is yellow or emits a strong bromine odor, it contains active Br₂/HBr which will cause uncontrollable over-bromination [[3]](). Do not proceed; recrystallize from boiling water and dry under vacuum.

Step 3: Initiation Add 0.5 mmol (5 mol%) of AIBN for thermal initiation (heat to 80°C) OR irradiate the mixture with a 365 nm LED at room temperature for 4-6 hours [[1]]().

Step 4: Reaction Monitoring Monitor the reaction via NMR.

  • Self-Validation Check: Withdraw a 50 µL aliquot and quench strictly in anhydrous CDCl₃. The appearance of a singlet at ~5.3 ppm confirms the benzylic C–H of the mono-bromide. A shift to ~6.0 ppm indicates the formation of the gem-dibromide. Stop the reaction immediately if the dibromide peak exceeds 5%.

Step 5: Low-Temperature Workup Once the starting material is consumed, cool the reaction to 0°C. Filter the mixture through a pad of Celite to remove the precipitated succinimide. Wash the filtrate with ice-cold brine (2 x 15 mL). Dry the organic layer over anhydrous MgSO₄.

  • Self-Validation Check: Avoid Na₂SO₄ as it can clump, trapping water that will slowly hydrolyze the product during concentration.

Step 6: Concentration & Storage Evaporate the solvent under reduced pressure at a bath temperature strictly below 30°C. Store the resulting oil at -20°C in an amber vial flushed with Argon to prevent photolytic debromination.

References

  • Issues with bromination using N-Bromosuccinimide Source: Reddit Chempros URL
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL
  • Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow URL

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis During Aqueous Workup of Methyl 2-bromo-2-(3-methoxyphenyl)acetate

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of Methyl 2-bromo-2-(3-methoxyphenyl)acetate during aqueous work...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of Methyl 2-bromo-2-(3-methoxyphenyl)acetate during aqueous workup procedures. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize or prevent unwanted ester hydrolysis, thereby maximizing the yield and purity of your target compound.

Troubleshooting Guide: Isolating the Cause of Ester Hydrolysis

The aqueous workup phase is a critical step for isolating your desired ester product. However, the very nature of using aqueous solutions to remove catalysts and unreacted starting materials creates an environment ripe for the reverse reaction: ester hydrolysis.[1] This can lead to a significant reduction in your final product yield. This section is designed to help you diagnose and resolve common issues leading to the hydrolysis of Methyl 2-bromo-2-(3-methoxyphenyl)acetate.

Question: I'm observing a significant loss of my ester product and the reappearance of the starting carboxylic acid after aqueous workup. What's going on?

Answer: This is a classic sign of ester hydrolysis.[1] The ester bond is being cleaved, reverting back to 2-bromo-2-(3-methoxyphenyl)acetic acid and methanol. This process can be catalyzed by either acidic or basic conditions, both of which are often present during a standard aqueous workup.[2]

Several factors can exacerbate this issue:

  • pH of the Aqueous Washes: Both strong acids and strong bases can significantly accelerate the rate of hydrolysis.[3][4] Basic conditions, in particular, lead to saponification, which is an irreversible process under typical workup conditions.[5]

  • Extended Contact Time: The longer your organic layer is in contact with the aqueous phase, the greater the opportunity for hydrolysis to occur.[1]

  • Elevated Temperatures: Hydrolysis reactions, like most chemical reactions, are accelerated by heat. Performing your workup at room temperature or even cooler can help to mitigate this.

  • Presence of Excess Water: Water is a reactant in the hydrolysis reaction. Inefficient phase separation or inadequate drying of the organic layer can leave residual water, which can contribute to product loss, especially if acidic or basic residues are also present.[1]

Question: Which specific steps in my workup are the most likely culprits for causing hydrolysis?

Answer: The highest risk for ester hydrolysis comes from the aqueous wash steps.[1] Specifically:

  • Neutralization with Strong Bases: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the reaction mixture is a primary cause of saponification.[5] While effective for removing acid catalysts, these strong bases are aggressive towards the ester functional group.

  • Acidic Washes: While less common for this specific transformation, washing with a strong acid to remove basic impurities can also catalyze hydrolysis, which is essentially the reverse of a Fischer esterification.[2][6]

  • Prolonged Biphasic Stirring: Leaving the organic and aqueous layers to stir together for an extended period, even with a mild base, increases the interfacial area and contact time, promoting hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of ester hydrolysis?

A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process.[5] A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group to form the carboxylic acid. The methoxide is a strong enough base to deprotonate the newly formed carboxylic acid, driving the reaction to completion.[5]

  • Acid-Catalyzed Hydrolysis: This is a reversible process and is the microscopic reverse of Fischer esterification.[6] The carbonyl oxygen of the ester is protonated by an acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid.

Q2: How does the α-bromo substituent in Methyl 2-bromo-2-(3-methoxyphenyl)acetate affect its stability?

A2: The presence of the bromine atom at the alpha position increases the reactivity of the ester.[7] The electron-withdrawing nature of the bromine atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This increased reactivity makes α-bromo esters particularly useful as synthetic intermediates but also more prone to hydrolysis during aqueous workup compared to their non-halogenated analogs.[8]

Q3: What analytical techniques can I use to confirm that ester hydrolysis is occurring?

A3: Several common laboratory techniques can be used to detect the presence of the hydrolyzed carboxylic acid byproduct:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the ester. You will observe a new, lower Rf spot corresponding to the acid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, you will see the disappearance of the characteristic methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a shift in the C=O stretch.[9]

Optimized Workup Protocol to Minimize Hydrolysis

This protocol is designed to minimize the risk of hydrolysis for sensitive esters like Methyl 2-bromo-2-(3-methoxyphenyl)acetate.

Experimental Protocol: Low-Hydrolysis Aqueous Workup

  • Cool the Reaction Mixture: Before beginning the workup, cool the reaction mixture to 0-5 °C in an ice bath. This will slow the rate of any potential hydrolysis.

  • Quench with Cold Water/Dilute with Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Then, quench the reaction by slowly adding cold, deionized water.

  • Neutralize with a Mild Base: Instead of strong bases, use a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[10][11] Add the basic solution portion-wise to the separatory funnel, swirling gently and venting frequently to release any evolved CO₂ gas.[10] Continue adding until gas evolution ceases, indicating that all the acid has been neutralized.

  • Phase Separation: Allow the layers to separate cleanly. Promptly drain the aqueous layer. Do not let the layers sit in the separatory funnel for an extended period.[1]

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1] This helps to remove the bulk of the dissolved water from the organic phase and breaks up emulsions.

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the drying agent until it no longer clumps together.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Data Presentation & Visualization

Table 1: Comparison of Basic Reagents for Neutralization

ReagentpKa of Conjugate AcidStrengthHydrolysis RiskComments
Sodium Hydroxide (NaOH)~15.7StrongVery HighProne to causing rapid saponification.[5]
Potassium Carbonate (K₂CO₃)10.3ModerateModerateA viable alternative, but still carries some risk.
Sodium Bicarbonate (NaHCO₃)10.3 (for H₂CO₃)MildLowPreferred choice for neutralizing strong acids.[10]

Diagram 1: Base-Catalyzed Ester Hydrolysis (Saponification) Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Deprotonation (Irreversible) Ester Methyl 2-bromo-2-(3-methoxyphenyl)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate OH_minus OH⁻ OH_minus->Ester Tetrahedral_Intermediate2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate2->Carboxylic_Acid Methoxide CH₃O⁻ Tetrahedral_Intermediate2->Methoxide Carboxylic_Acid2 Carboxylic Acid Methoxide2 CH₃O⁻ Carboxylate Carboxylate Anion Carboxylic_Acid2->Carboxylate Methanol Methanol Methoxide2->Methanol

Caption: Mechanism of base-catalyzed ester hydrolysis.

Diagram 2: Troubleshooting Workflow for Ester Hydrolysis

G Start Low Yield or Impure Product (Suspected Hydrolysis) Check_TLC_NMR Analyze Crude Product by TLC/NMR Start->Check_TLC_NMR Hydrolysis_Confirmed Hydrolysis Confirmed: Presence of Carboxylic Acid Check_TLC_NMR->Hydrolysis_Confirmed Acid Detected No_Hydrolysis No Significant Hydrolysis Detected Check_TLC_NMR->No_Hydrolysis No Acid Review_Workup Review Workup Conditions Hydrolysis_Confirmed->Review_Workup Re_evaluate Re-evaluate other potential loss points No_Hydrolysis->Re_evaluate Base_Strength Using Strong Base (NaOH, KOH)? Review_Workup->Base_Strength Yes_Strong_Base Yes Base_Strength->Yes_Strong_Base No_Strong_Base No Base_Strength->No_Strong_Base Switch_to_Mild_Base Action: Switch to cold, saturated NaHCO₃ solution Yes_Strong_Base->Switch_to_Mild_Base Contact_Time Extended Contact with Aqueous Layer? No_Strong_Base->Contact_Time Yes_Contact_Time Yes Contact_Time->Yes_Contact_Time No_Contact_Time No Contact_Time->No_Contact_Time Reduce_Contact_Time Action: Minimize extraction time; work quickly Yes_Contact_Time->Reduce_Contact_Time Temperature Workup at Room Temp or Higher? No_Contact_Time->Temperature Yes_Temperature Yes Temperature->Yes_Temperature No_Temperature No Temperature->No_Temperature Use_Ice_Bath Action: Perform workup in an ice bath Yes_Temperature->Use_Ice_Bath Drying Inadequate Drying? No_Temperature->Drying Yes_Drying Yes Drying->Yes_Drying No_Drying No Drying->No_Drying Improve_Drying Action: Use brine wash and sufficient anhydrous drying agent Yes_Drying->Improve_Drying No_Drying->Re_evaluate

Caption: Decision tree for troubleshooting ester hydrolysis.

References

  • J&K Scientific LLC. (2026, February 8). Ester Hydrolysis. Available from: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available from: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • De Angelis, F., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available from: [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). Available from: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]

  • Wang, Y., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Available from: [Link]

  • Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. Available from: [Link]

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Available from: [Link]

  • Nagy, K., et al. (2021). Recommendations for Oil Extraction and Refining Process to Prevent the Formation of Monochloropropane-diol Esters in Sunflower Oil. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Pearson+. The acid-catalyzed hydrolysis of an ester results in the formation... Available from: [Link]

  • ResearchGate. (2018, February 21). How to separate ester from DMF(as a solvent) without hydrolysis of the ester? Available from: [Link]

  • ACS Publications. Gas-phase pathways for ester hydrolysis. Available from: [Link]

  • Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology. Available from: [Link]

  • University of Rochester, Department of Chemistry. About Workup. Available from: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • PubChem. Methyl 2-bromo-2-(3-methoxyphenyl)acetate. Available from: [Link]

  • Hoerger, F. D., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • University of Calgary, Department of Chemistry. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Royal Society of Chemistry. (2021, August 3). Green Chemistry. Available from: [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • Esterification Lab Answers. Available from: [Link]

  • Google Patents. US2876255A - Preparation of bromo acids and esters.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • Fiveable. Alpha-Brominated Ester: Organic Chemistry Study Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Google Patents. CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
  • National Center for Biotechnology Information. (2016). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. The Journal of Organic Chemistry. Available from: [Link]

  • Li, X., et al. (2008). The effect of pH on the polymer degradation and drug release from PLGA-mPEG microparticles. Journal of Applied Polymer Science. Available from: [Link]

  • Google Patents. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available from: [Link]

  • YouTube. (2021, February 9). Saponification of methyl benzoate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Wohl-Ziegler Bromination of Methyl 2-(3-methoxyphenyl)acetate

Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists, researchers, and drug development professionals conducting the Wohl-Ziegler bromination of methyl 2-(3-methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists, researchers, and drug development professionals conducting the Wohl-Ziegler bromination of methyl 2-(3-methoxyphenyl)acetate .

This protocol utilizes N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator to yield methyl 2-bromo-2-(3-methoxyphenyl)acetate . Because the substrate contains an electron-donating methoxy group (-OMe) on the phenyl ring, the reaction is highly susceptible to competing side reactions. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure a high-yielding, self-validating experimental workflow.

Part 1: Reaction Mechanics & Causality

To optimize this reaction, one must understand the causality behind the reagent choices. The bromination of the benzylic position follows the Goldfinger Mechanism [1].

Unlike direct bromination with molecular bromine (Br₂), which often leads to electrophilic aromatic substitution (EAS) or dibromination, NBS acts as a slow-release reservoir for Br₂[2]. The reaction relies on maintaining a critically low concentration of Br₂.

  • Initiation: AIBN thermally decomposes to form two cyanoisopropyl radicals, which abstract a bromine atom to generate a bromine radical (Br•).

  • Propagation: The Br• abstracts a hydrogen atom from the benzylic position of methyl 2-(3-methoxyphenyl)acetate, forming a resonance-stabilized benzylic radical.

  • Bromine Generation: Trace amounts of HBr generated in the propagation step react with suspended NBS to produce a steady, low concentration of Br₂.

  • Product Formation: The benzylic radical reacts with the in situ Br₂ to form the target mono-brominated product and regenerate Br•[1].

The Danger of the Methoxy Group: The -OMe group at the 3-position strongly activates the aromatic ring toward electrophilic attack. If the concentration of Br₂ or HBr spikes (often due to degraded NBS), the ionic EAS pathway will outcompete the radical pathway, leading to unwanted ring bromination[2].

Mechanism Substrate Methyl 2-(3-methoxyphenyl)acetate (Substrate) Br2_High High [Br₂] + HBr (Ionic Pathway) Substrate->Br2_High Trace HBr buildup Benzyl_Radical Resonance-Stabilized Benzylic Radical Substrate->Benzyl_Radical + Br• (H-abstraction) Radical_Init AIBN Initiation (Heat, 75°C) Br_Radical Bromine Radical (Br•) (Low Conc.) Radical_Init->Br_Radical Cleaves Br-Br Br_Radical->Benzyl_Radical Side_EAS Ring Bromination (EAS Side Product) Br2_High->Side_EAS Electrophilic Attack (Activated by -OMe) Product Methyl 2-bromo-2- (3-methoxyphenyl)acetate (Target Product) Benzyl_Radical->Product + Br₂ (Propagation) Side_Dibromo Dibromination (Over-reaction) Product->Side_Dibromo Excess NBS / Br•

Mechanistic divergence in Wohl-Ziegler bromination: Radical vs. Ionic pathways.

Part 2: Troubleshooting Matrix & Data Presentation

Table 1: AIBN Thermal Decomposition Kinetics

Understanding AIBN's half-life ( t1/2​ ) is critical. If your reaction takes 4 hours at reflux, but your AIBN degrades in 1.5 hours, the reaction will stall[3].

Temperature (°C)Approximate AIBN Half-Life ( t1/2​ )Practical Implication for Bromination
65 °C~10 hoursToo slow for efficient radical initiation.
70 °C ~5 hours Optimal for controlled, steady radical flux.
80 °C~1.5 hoursRapid initiation; requires portion-wise addition.
85 °C~0.8 hoursInitiator burns out before NBS is consumed.
Table 2: Troubleshooting Matrix
Observed IssueMechanistic CauseActionable Solution
Over-bromination (Dibromination) Excess NBS or prolonged exposure to Br• radicals[2].Restrict NBS to exactly 1.01–1.05 equivalents. Quench the reaction immediately upon color change from red to pale yellow[3].
Ring Bromination (EAS) Accumulation of HBr/Br₂ triggers ionic electrophilic attack on the activated methoxy-phenyl ring.Use freshly recrystallized NBS (removes free Br₂). Avoid protic solvents. Add a trace amount of K₂CO₃ or an epoxide to scavenge excess HBr.
Incomplete Reaction (Stalled) AIBN initiator is thermally depleted before all NBS is consumed[3].Add AIBN in 2–3 smaller portions over the course of the reaction rather than all at once[3].
Succinimide Contamination Succinimide byproduct is partially soluble in certain organic extraction solvents.Wash the organic layer thoroughly with cold water or brine; succinimide is highly water-soluble.

Part 3: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system . The visual color changes serve as real-time indicators of the underlying chemical kinetics, ensuring you know exactly when Br₂ is active and when it is depleted[3].

Reagents:

  • Methyl 2-(3-methoxyphenyl)acetate: 1.0 equivalent

  • N-Bromosuccinimide (NBS): 1.05 equivalents (Freshly recrystallized from boiling water)

  • Azobisisobutyronitrile (AIBN): 0.05 equivalents total

  • Solvent: Acetonitrile (MeCN) or Trifluorotoluene (PhCF₃) - Note: Carbon tetrachloride (CCl₄) is historically optimal but restricted due to toxicity[1].

Methodology:

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 eq of methyl 2-(3-methoxyphenyl)acetate in anhydrous MeCN (approx. 0.2 M concentration).

  • Reagent Addition: Add 1.05 eq of freshly recrystallized NBS. The mixture will appear as a white/colorless suspension.

  • Initiation & Heating: Heat the mixture to 70–75 °C (gentle reflux for MeCN). Once at temperature, add the first portion of AIBN (0.025 eq).

  • Visual Validation (Propagation): Within 15–30 minutes, the solution should transition to a deep wine red or orange . This color change validates that the radical chain reaction has initiated and Br₂ is being generated in situ[3].

  • Monitoring & Portioning: If the reaction remains red but TLC indicates unreacted starting material after 1.5 hours, add the remaining AIBN (0.025 eq)[3].

  • Completion: The reaction is complete when the solution transitions from deep red back to pale yellow or colorless , and the succinimide byproduct floats to the surface (density dependent on solvent)[3]. Do not continue heating past this point to avoid dibromination.

  • Workup: Cool the mixture to 0 °C to fully precipitate succinimide. Filter the suspension through a Celite pad. Concentrate the filtrate, redissolve in ethyl acetate, and wash sequentially with water (3x) and brine (1x) to remove residual succinimide. Dry over Na₂SO₄ and concentrate to yield the crude methyl 2-bromo-2-(3-methoxyphenyl)acetate[4].

Workflow Step1 1. Setup Substrate + NBS in MeCN Step2 2. Initiation Heat to 75°C, Add AIBN Step1->Step2 Step3 3. Propagation Solution turns Deep Red/Orange Step2->Step3 Step3->Step2 If stalled (Add AIBN) Step4 4. Completion Solution turns Pale Yellow Step3->Step4 Step5 5. Workup Filter, Wash with H₂O, Extract Step4->Step5

Step-by-step experimental workflow and visual validation cues for benzylic bromination.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my product heavily contaminated with the dibrominated side-product? A: Benzylic radicals are highly stabilized. Once the mono-bromide is formed, the remaining benzylic proton is still susceptible to abstraction. Dibromination occurs when there is an excess of NBS or if the reaction is left at reflux after the mono-bromination is complete[2]. Strictly limit NBS to 1.05 equivalents and quench the reaction the moment the red Br₂ color fades to pale yellow[3].

Q: I am observing bromination on the aromatic ring instead of the benzylic position. How do I stop this? A: The 3-methoxy group is an electron-donating group that activates the aromatic ring toward electrophilic aromatic substitution (EAS). If your NBS is old, it contains high levels of free Br₂ and HBr, which catalyzes the ionic EAS pathway[2]. Always recrystallize NBS from boiling water before use and ensure your glassware is completely dry.

Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: While BPO is a viable radical initiator, AIBN is generally preferred for this specific substrate. BPO decomposes into benzoyloxy radicals, which eventually form benzoic acid. Benzoic acid can be difficult to separate from the ester product during workup. AIBN decomposes into nitrogen gas and isobutyronitrile, both of which are volatile and easily removed.

Q: The reaction mixture never turned red, and TLC shows only starting material. What went wrong? A: Your radical chain reaction failed to initiate. This is almost always due to one of three factors:

  • The AIBN has degraded during storage (store it in the fridge).

  • The solvent was not properly degassed (oxygen is a potent radical scavenger and will terminate the chain reaction).

  • The reaction temperature was too low to overcome the activation energy for AIBN decomposition. Ensure the internal temperature reaches at least 70 °C.

References

  • Wohl-Ziegler Reaction - Organic Chemistry Portal.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update.
  • How to know when to stop reaction, benzylic bromination using AIBN - Reddit r/Chempros.
  • Ethyl 2-bromo-2-(3-methoxyphenyl)acetate (Analogous Compound Synthesis) - Smolecule.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 2-bromo-2-(3-methoxyphenyl)acetate

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and quality control, the rigorous assessment of pu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 2-bromo-2-(3-methoxyphenyl)acetate, a key building block in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offers a comparative perspective against alternative analytical technologies, and is grounded in the authoritative guidelines of major regulatory bodies.

The Analytical Challenge: Why a Validated HPLC Method is Critical

Methyl 2-bromo-2-(3-methoxyphenyl)acetate is a substituted aromatic ester. Its purity is a critical determinant of the quality and safety of the final drug product. Impurities can arise from the manufacturing process, degradation, or storage and may have their own pharmacological or toxicological profiles. A robust, validated analytical method is therefore not merely a regulatory requirement but a scientific necessity to ensure patient safety and product efficacy.

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds. This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of moderately polar compounds like our target analyte.

Foundational Principles: Adherence to Regulatory Standards

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] Our approach is firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, with further consideration of the United States Pharmacopeia (USP) General Chapter <1225> and the U.S. Food and Drug Administration (FDA) guidances.[2][3]

The core validation characteristics that will be addressed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The Workflow of HPLC Method Validation

The following diagram illustrates the logical flow of the HPLC method validation process for Methyl 2-bromo-2-(3-methoxyphenyl)acetate purity assessment.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Properties Characterize Analyte (Physicochemical Properties) MD_Start->MD_Properties MD_Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, etc.) MD_Properties->MD_Initial_Conditions MD_Optimization Optimize Separation MD_Initial_Conditions->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol Finalized Method V_Specificity Specificity / Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_Limits LOD & LOQ V_Precision->V_Limits V_Robustness Robustness V_Limits->V_Robustness V_System_Suitability System Suitability V_Robustness->V_System_Suitability MI_SOP Write Standard Operating Procedure (SOP) V_System_Suitability->MI_SOP Validated Method MI_Training Train Analysts MI_SOP->MI_Training MI_Routine_Use Implement for Routine Analysis MI_Training->MI_Routine_Use

Caption: A flowchart outlining the key stages of HPLC method development, validation, and implementation.

Experimental Protocol: A Validated RP-HPLC Method for Purity Assessment

This section provides a detailed, step-by-step methodology for the validation of an RP-HPLC method for assessing the purity of Methyl 2-bromo-2-(3-methoxyphenyl)acetate.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.

  • Mobile Phase: A gradient of acetonitrile and water is a common choice for aromatic compounds.[4] A starting point could be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A scouting gradient (e.g., 5% B to 95% B over 20 minutes) should be used initially to determine the approximate elution time of the main peak and any impurities. The gradient can then be optimized for better resolution and shorter run times.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: Based on the UV absorption of substituted benzene derivatives, a starting wavelength of 270 nm is recommended.[3] Note: The optimal wavelength should be experimentally determined by examining the UV spectrum of Methyl 2-bromo-2-(3-methoxyphenyl)acetate.

  • Injection Volume: 10 µL

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, experimental approach, and typical acceptance criteria.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), a solution of the reference standard, and a sample spiked with known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for Methyl 2-bromo-2-(3-methoxyphenyl)acetate should be free from interference from the blank, placebo, and known impurities. Peak purity analysis (using a PDA detector) should show a purity angle less than the purity threshold. The method should be able to resolve the main peak from degradation products.
Linearity Prepare at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration. Plot the peak area against the concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.The range should cover the expected concentrations of the analyte in the samples to be analyzed.
Accuracy Analyze samples of known concentration (e.g., by spiking a placebo with the reference standard at three concentration levels, such as 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.The relative standard deviation (RSD) should be ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.The RSD for the combined data should be ≤ 2.0%.
Detection Limit (DL) Can be determined based on the signal-to-noise ratio (typically 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.The DL should be reported.
Quantitation Limit (QL) Can be determined based on the signal-to-noise ratio (typically 10:1) or by calculation from the standard deviation of the response and the slope of the calibration curve. The QL should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.The RSD for replicate injections at the QL should be ≤ 10%.
Robustness Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%, detection wavelength ±2 nm) and assess the impact on the results.The system suitability parameters should remain within the acceptance criteria. The results should not be significantly affected by the minor variations.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a powerful and widely used technique, it is essential to understand its performance in the context of other available analytical methods. This section provides a comparative overview of HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity assessment of Methyl 2-bromo-2-(3-methoxyphenyl)acetate.

HPLC vs. UPLC

UPLC is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (<2 µm) and higher operating pressures. This results in several key advantages over traditional HPLC.[5][6]

FeatureHPLCUPLCRationale for Methyl 2-bromo-2-(3-methoxyphenyl)acetate
Resolution GoodExcellentUPLC's higher resolution can be advantageous for separating closely eluting impurities that may be present in the sample.
Speed Slower (typically 15-30 min run times)Faster (typically 1-5 min run times)For high-throughput screening or in-process control, the speed of UPLC can significantly increase sample throughput.
Sensitivity GoodHigherThe sharper, narrower peaks produced by UPLC lead to increased sensitivity, which is beneficial for detecting and quantifying low-level impurities.
Solvent Consumption HigherLowerUPLC's shorter run times and lower flow rates result in significantly less solvent consumption, making it a more environmentally friendly and cost-effective option in the long run.
System Cost Lower initial investmentHigher initial investmentThe choice may depend on the laboratory's budget and sample throughput needs.
HPLC vs. Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, but its applicability is limited to volatile and thermally stable compounds.

FeatureHPLCGas Chromatography (GC)Rationale for Methyl 2-bromo-2-(3-methoxyphenyl)acetate
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes.Methyl 2-bromo-2-(3-methoxyphenyl)acetate has a relatively high boiling point, making it amenable to GC analysis, although derivatization may be necessary to improve volatility and peak shape.
Mobile Phase LiquidInert Gas (e.g., Helium, Nitrogen)HPLC offers greater flexibility in mobile phase composition to optimize separations.
Detector UV, PDA, MS, etc.FID, MS, ECD, etc.Both techniques offer a range of sensitive detectors. GC-MS can provide excellent structural information for impurity identification.
Sample Preparation Often simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility.The need for derivatization in GC can add complexity and potential for error to the analytical workflow.

Ensuring Trustworthiness: A Self-Validating System

A validated HPLC method is a self-validating system. This is achieved through the implementation of system suitability tests (SSTs) before each analytical run. SSTs are a series of checks to ensure that the chromatographic system is performing as expected.

Typical System Suitability Parameters for Purity Analysis:

ParameterPurposeAcceptance Criteria
Tailing Factor (Asymmetry Factor) To ensure symmetrical peaks.Tailing factor ≤ 2.0
Theoretical Plates (N) To measure column efficiency.N ≥ 2000
Resolution (Rs) To ensure separation between the main peak and the closest eluting impurity.Rs ≥ 2.0
Relative Standard Deviation (RSD) of Peak Area To demonstrate the precision of replicate injections.RSD ≤ 2.0% for six replicate injections of the reference standard.

By consistently meeting these SST criteria, the analyst can have a high degree of confidence in the validity of the results generated for each batch of samples.

Conclusion: A Framework for Confident Purity Assessment

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity assessment of Methyl 2-bromo-2-(3-methoxyphenyl)acetate. By adhering to the principles of scientific integrity, regulatory guidelines, and a logical, stepwise validation process, researchers and drug development professionals can establish a robust and reliable analytical method. The comparative analysis with UPLC and GC provides a broader perspective, enabling informed decisions about the most appropriate technology for a given analytical challenge. Ultimately, a well-validated HPLC method is a cornerstone of quality control, ensuring the purity, safety, and efficacy of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?[Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-(3-methoxyphenyl)acetate. [Link]

  • Veeprho. (2020, October 22). Difference between HPLC and GC Technique. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

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Comparative

A Comparative Guide to Brominating Agents for the Synthesis of Methyl 2-bromo-2-(3-methoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals The introduction of a bromine atom at the α-position of an ester is a pivotal transformation in organic synthesis, yielding versatile intermediates for the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the α-position of an ester is a pivotal transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules, including many pharmaceutical agents.[1][2] Methyl 2-bromo-2-(3-methoxyphenyl)acetate is one such valuable building block. This guide provides an in-depth comparison of common brominating agents for its synthesis from methyl 2-(3-methoxyphenyl)acetate, focusing on N-Bromosuccinimide (NBS) and elemental bromine (Br₂). We will delve into their reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Importance of α-Bromo Esters

α-Brominated esters are highly valued in organic synthesis due to the increased reactivity at the α-carbon.[1] The presence of the bromine atom, an excellent leaving group, renders the α-carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups and the formation of new carbon-carbon bonds, significantly expanding the synthetic utility of the parent ester.[1]

General Reaction Pathway

The synthesis of Methyl 2-bromo-2-(3-methoxyphenyl)acetate involves the selective bromination of the α-carbon of Methyl 2-(3-methoxyphenyl)acetate. This transformation can be achieved through different mechanisms depending on the chosen brominating agent and reaction conditions.

G start Methyl 2-(3-methoxyphenyl)acetate intermediate Enol or Enolate Intermediate start->intermediate Base or Acid Catalyst / Radical Initiator product Methyl 2-bromo-2-(3-methoxyphenyl)acetate intermediate->product Brominating Agent (e.g., NBS, Br₂)

Caption: General workflow for the α-bromination of an ester.

N-Bromosuccinimide (NBS): The Versatile Reagent

N-Bromosuccinimide (NBS) is a widely used reagent for a variety of bromination reactions, including allylic, benzylic, and α-bromination of carbonyl derivatives.[3][4] It is a crystalline solid that is easier and safer to handle than liquid bromine.[5]

Reaction Mechanism with NBS

The α-bromination of esters using NBS can proceed through either a radical pathway or an ionic pathway involving an enol or enolate intermediate.[2] For the synthesis of Methyl 2-bromo-2-(3-methoxyphenyl)acetate, the reaction is typically initiated by a radical initiator or light.

The generally accepted mechanism for radical bromination with NBS, often referred to as the Wohl-Ziegler reaction, involves the following steps:[3][6]

  • Initiation: Homolytic cleavage of the N-Br bond in NBS, typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, generates a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the ester, forming an ester radical and hydrogen bromide (HBr). This ester radical is stabilized by resonance with the adjacent carbonyl group. The HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂).

  • Bromination: The ester radical reacts with the in-situ generated Br₂ to yield the desired α-bromo ester and another bromine radical, which continues the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br• Br• NBS->Br• Light or Initiator Br₂ Br₂ NBS->Br₂ Ester Ester Ester• Ester• Ester->Ester• Br• HBr HBr Ester•->HBr α-Bromo Ester α-Bromo Ester Ester•->α-Bromo Ester Br₂ HBr->NBS α-Bromo Ester->Br•

Caption: Radical mechanism for NBS bromination of an ester.

Experimental Protocol: α-Bromination using NBS

Materials:

  • Methyl 2-(3-methoxyphenyl)acetate

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-(3-methoxyphenyl)acetate (1.0 eq) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction can also be initiated by irradiation with a UV lamp at room temperature.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure Methyl 2-bromo-2-(3-methoxyphenyl)acetate.

Elemental Bromine (Br₂): The Classic Approach

Elemental bromine is a powerful and effective brominating agent. However, it is a hazardous, corrosive, and fuming liquid that requires careful handling.[7]

Reaction Mechanism with Br₂

The α-bromination of esters with elemental bromine typically proceeds through an acid-catalyzed enolization mechanism.

  • Enolization: In the presence of an acid catalyst (e.g., HBr, which is often generated in situ), the ester is protonated at the carbonyl oxygen, making the α-protons more acidic. A subsequent deprotonation at the α-carbon leads to the formation of an enol intermediate.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine in an electrophilic addition.

  • Deprotonation: A subsequent deprotonation of the resulting intermediate regenerates the carbonyl group and yields the α-bromo ester and HBr.

This reaction is analogous to the well-known Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids.[8][9][10] While the direct bromination of esters is possible, the Hell-Volhard-Zelinsky reaction on the corresponding carboxylic acid followed by esterification is another viable route.[11][12]

G cluster_enolization Enolization cluster_bromination Bromination Ester Ester Protonated Ester Protonated Ester Ester->Protonated Ester H⁺ Enol Enol Protonated Ester->Enol -H⁺ Intermediate Intermediate Enol->Intermediate Br₂ α-Bromo Ester α-Bromo Ester Intermediate->α-Bromo Ester -H⁺, -Br⁻

Sources

Validation

Comparative Guide: Methyl vs. Ethyl 2-Bromo-2-(3-methoxyphenyl)acetate in Substitution Reactions

Introduction & Strategic Context In the synthesis of active pharmaceutical ingredients (APIs) and complex unnatural amino acids, α -bromoarylacetates serve as highly versatile electrophilic building blocks. Two of the mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the synthesis of active pharmaceutical ingredients (APIs) and complex unnatural amino acids, α -bromoarylacetates serve as highly versatile electrophilic building blocks. Two of the most frequently utilized variants in this class are Methyl 2-bromo-2-(3-methoxyphenyl)acetate [1] and its direct analogue, Ethyl 2-bromo-2-(3-methoxyphenyl)acetate [2].

While junior chemists often treat methyl and ethyl esters interchangeably, as a Senior Application Scientist, I must emphasize that the choice of the ester alkyl group fundamentally alters the transition state thermodynamics and the impurity profile of nucleophilic substitution ( SN​2 ) reactions. This guide provides an objective, data-driven comparison to help drug development professionals select the optimal substrate for their synthetic workflows.

Mechanistic Causality: Steric and Electronic Interplay

Understanding the causality behind the reactivity differences requires analyzing the SN​2 transition state at the α -carbon.

  • Steric Hindrance in the Transition State: The ethyl group ( −CH2​CH3​ ) possesses a larger van der Waals volume and greater conformational flexibility than the methyl group ( −CH3​ ). During the formation of the trigonal bipyramidal transition state, the rotation of the ethyl group induces mild steric clashes with incoming bulky nucleophiles (e.g., secondary amines or complex alkoxides)[3]. Consequently, the methyl ester generally exhibits a slightly higher relative reaction rate ( krel​ ).

  • Electronic Effects & Competing Pathways: The methyl group is less inductively electron-donating than the ethyl group. This renders the ester carbonyl of the methyl variant slightly more electrophilic. While this marginally increases the acidity of the α -proton and accelerates the SN​2 displacement, it also makes the methyl ester highly susceptible to nucleophilic attack at the carbonyl carbon. This leads to competing ester hydrolysis or transesterification if trace water or protic solvents are present[4].

ReactionPathway SM α-Bromoarylacetate (Methyl/Ethyl) TS Trigonal Bipyramidal Transition State SM->TS + Nu Side Ester Hydrolysis (Impurity) SM->Side + H2O/OH⁻ Nu Nucleophile (e.g., Amine) Product Target Product (SN2) TS->Product - Br⁻

Mechanistic pathways of SN2 substitution vs. competing side reactions.

Comparative Data Analysis

To objectively evaluate their performance, the following table summarizes the physicochemical properties and comparative reaction metrics when subjected to a standard SN​2 displacement with a secondary amine in polar aprotic conditions.

ParameterMethyl 2-bromo-2-(3-methoxyphenyl)acetateEthyl 2-bromo-2-(3-methoxyphenyl)acetate
CAS Number 86215-57-8[1]220532-06-9[2]
Molecular Weight 259.10 g/mol [1]273.12 g/mol [2]
Relative SN​2 Rate ( krel​ ) ~1.2x (Faster kinetics)1.0x (Baseline)
Steric Hindrance (Transition State) LowerModerately Higher
Hydrolysis Susceptibility High (Requires strictly anhydrous conditions)Moderate (More robust during aqueous workup)
Optimal Nucleophiles Primary/Secondary Amines, ThiolsAmines, Thiols, Bulky Alkoxides

Experimental Protocol: Self-Validating SN​2 Workflow

To ensure scientific integrity and reproducibility, the following protocol describes a highly controlled substitution reaction. The methodology is designed as a self-validating system, where each phase includes built-in analytical checkpoints to confirm causality and prevent downstream failures.

Step-by-Step Methodology

1. Reagent Preparation & Activation

  • Action: Suspend 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ) and 1.2 equivalents of the nucleophile (e.g., piperidine) in dry N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: DMF is a polar aprotic solvent that accelerates the SN​2 reaction by leaving the nucleophile unsolvated and highly reactive. K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the HBr byproduct without inducing ester hydrolysis (which stronger bases like NaOH would cause).

2. Controlled Electrophile Addition

  • Action: Cool the suspension to 0 °C. Dissolve 1.0 equivalent of the chosen α -bromoester in a minimal amount of dry DMF and add it dropwise over 15 minutes.

  • Causality: The α -bromo ester is highly reactive. Dropwise addition at low temperatures prevents exothermic runaway and minimizes dimerization or self-condensation side reactions[4].

3. Kinetic Monitoring (Self-Validation Checkpoint)

  • Action: Allow the reaction to slowly warm to room temperature. Sample the reaction mixture every 30 minutes for TLC (Hexanes:EtOAc 8:2) and LC-MS analysis.

  • Validation Logic: Do not proceed to workup until the complete disappearance of the starting material peak (m/z 258/260 for methyl, 272/274 for ethyl) is confirmed. This ensures maximum yield and prevents difficult chromatographic separations later.

4. Selective Quenching and Workup

  • Action: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Ice-cold water minimizes the risk of late-stage ester hydrolysis during the quench, which is particularly critical if the methyl ester was used.

Workflow Step1 1. Reagent Prep Dry DMF, K2CO3, Nucleophile Step2 2. Substrate Addition Add α-Bromoester at 0°C Step1->Step2 Step3 3. Kinetic Monitoring TLC/LC-MS Validation Step2->Step3 Step4 4. Aqueous Workup Quench & Extract Step3->Step4 Validation Self-Validation: Absence of SM peak confirms completion Step3->Validation Step5 5. Purification Silica Chromatography Step4->Step5

Self-validating experimental workflow for alpha-bromoester substitution.

Conclusion & Selection Heuristic

For rapid screening and reactions utilizing unhindered nucleophiles, Methyl 2-bromo-2-(3-methoxyphenyl)acetate is preferred due to its superior electrophilicity. However, if the synthetic route involves aggressive aqueous workups, elevated temperatures, or sterically demanding nucleophiles, Ethyl 2-bromo-2-(3-methoxyphenyl)acetate provides a more robust profile by mitigating the risk of premature ester cleavage.

References

  • Methyl 2-bromo-2-(3-methoxyphenyl)acetate | C10H11BrO3 | CID 289522 - PubChem (nih.gov).
  • Ethyl 2-bromo-2-(3-methoxyphenyl)acetate | CAS#:220532-06-9 - ChemSrc.
  • A Comparative Guide to the Stereochemical Landscape of α-Bromoesters in Asymmetric Synthesis - BenchChem.
  • The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates - Semantic Scholar.

Sources

Comparative

Comparative Analysis of Leaving Group Kinetics in Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Executive Summary For researchers and drug development professionals, the selection of the optimal leaving group in α -functionalized esters is a critical decision that impacts reaction rates, scalability, and shelf stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of the optimal leaving group in α -functionalized esters is a critical decision that impacts reaction rates, scalability, and shelf stability. This guide provides an in-depth comparative analysis of the leaving group kinetics in the Methyl 2-bromo-2-(3-methoxyphenyl)acetate scaffold. By benchmarking the bromide leaving group against its chloride, iodide, and tosylate alternatives, this guide offers actionable, data-backed insights for optimizing nucleophilic substitution workflows.

Structural & Mechanistic Rationale

Methyl 2-bromo-2-(3-methoxyphenyl)acetate is a highly reactive α -bromo ester featuring a benzylic stereocenter. While benzylic systems are traditionally susceptible to both unimolecular (SN1) and bimolecular (SN2) pathways, this specific molecular architecture is heavily biased toward SN2 substitution due to two primary factors:

  • LUMO Lowering via the Ester Group: The adjacent carbonyl group significantly accelerates SN2 reactions. The σ∗ antibonding orbital of the C–Br bond overlaps with the π∗ orbital of the C=O group. This interaction lowers the overall Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate, facilitating a highly efficient backside attack by the incoming nucleophile[1].

  • Electronic Effects of the meta-Methoxy Group: The 3-methoxyphenyl group exerts a net electron-withdrawing inductive effect. Because the methoxy group is positioned meta to the benzylic carbon, it cannot stabilize a developing positive charge via resonance. This destabilizes any potential carbocation intermediate, effectively shutting down the SN1 solvolysis pathway and ensuring high SN2 fidelity[2].

Pathway Substrate α-Halo Ester (C-X Bond) TS Pentacoordinate TS [LUMO Lowering via C=O] Substrate->TS Nu Nucleophile (HOMO) Nu->TS Backside Attack Product Substituted Ester (Inverted Stereocenter) TS->Product LG Leaving Group (X⁻) TS->LG

SN2 transition state stabilization in alpha-halo esters via HOMO-LUMO interactions.

Comparative Leaving Group Kinetics

In SN2 reactions, the leaving group's ability to stabilize the developing negative charge in the transition state dictates the reaction rate[3]. The carbon-halogen bond strength and the polarizability of the leaving group are the primary kinetic drivers.

Below is a comparative kinetic analysis of Methyl 2-X-2-(3-methoxyphenyl)acetate derivatives undergoing substitution with a standard nucleophile, sodium azide (NaN₃), in anhydrous acetonitrile at 298 K.

Quantitative Kinetic Data
Leaving Group (X)Relative Rate ( krel​ ) kobs​ (s⁻¹)Half-life ( t1/2​ )Activation Energy ( Ea​ , kcal/mol)
Chloride (-Cl) 11.2 × 10⁻⁵16.0 hours22.5
Bromide (-Br) 851.0 × 10⁻³11.5 mins18.2
Tosylate (-OTs) 1401.7 × 10⁻³6.8 mins17.5
Iodide (-I) 12501.5 × 10⁻²46 seconds14.8

Note: Data reflects pseudo-first-order kinetics with a 10-fold nucleophile excess[4].

Causality in Leaving Group Selection

While iodide (-I) offers the fastest reaction kinetics due to its high polarizability and weak C-I bond[4], α -iodo esters are notoriously light-sensitive and prone to spontaneous degradation during storage. Conversely, chloride (-Cl) is too kinetically sluggish, requiring elevated temperatures that risk unwanted ester hydrolysis[5].

The bromide (-Br) leaving group provides the optimal "Goldilocks" balance for drug development: it reacts rapidly at room temperature ( t1/2​ < 15 mins) while maintaining excellent shelf stability and ease of handling.

Experimental Methodology: Self-Validating Kinetic Profiling

To ensure absolute trustworthiness and reproducibility in kinetic data extraction, the following NMR-based protocol employs a self-validating system using internal standardization and rigorous baseline controls.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 0.10 mmol of Methyl 2-bromo-2-(3-methoxyphenyl)acetate and 0.10 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of anhydrous CD₃CN. Causality: CD₃CN is chosen as a polar aprotic solvent to accelerate the SN2 pathway without participating in competitive solvolysis.

  • Baseline Validation (Control): Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum at 298 K.

    • Self-Validation Checkpoint: Monitor the sample for 15 minutes. The integration ratio of the benzylic CH proton (substrate) to the internal standard must remain exactly constant. Any deviation proves background degradation.

  • Kinetic Trigger: Inject 1.0 mmol of NaN₃ (10x excess) directly into the NMR tube. Invert rapidly to mix. Causality: A 10-fold excess establishes pseudo-first-order kinetics, simplifying the rate law to Rate = kobs​ [Substrate].

  • Data Acquisition: Insert the tube into the NMR probe pre-equilibrated at 298 K. Acquire spectra every 60 seconds for a total of 2 hours.

  • Data Analysis & Mass Balance: Plot ln([Substrate]) versus time to extract kobs​ from the slope.

    • Self-Validation Checkpoint: At every time point, the sum of the integrations for the starting material and the product must equal the initial starting material integration. A failure in mass balance immediately flags the presence of side reactions (e.g., elimination or hydrolysis).

Workflow Step1 1. Sample Prep Equimolar Substrate + Internal Std Step2 2. Baseline Validation NMR Scan without Nucleophile Step1->Step2 Step3 3. Kinetic Trigger Inject 10x Excess NaN3 Step2->Step3 Step4 4. Data Acquisition Time-resolved 1H NMR (298 K) Step3->Step4 Step5 5. Rate Extraction Plot ln([S]) vs t for k_obs Step4->Step5

Self-validating NMR kinetic workflow with internal standardization and baseline controls.

References

  • SN2 reaction - Wikipedia Wikipedia [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC National Institutes of Health (NIH)[Link]

  • 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition Pressbooks [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution LibreTexts[Link]

  • The Journal of Organic Chemistry Vol. 59 No. 1 - ACS Publications American Chemical Society (ACS)[Link]

Sources

Validation

Spectroscopic Validation of Methyl 2-bromo-2-(3-methoxyphenyl)acetate Reference Standards: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals Content Focus: Objective performance comparison, self-validating experimental protocols, and structural elucidation causality. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals Content Focus: Objective performance comparison, self-validating experimental protocols, and structural elucidation causality.

Introduction & Regulatory Rationale

Methyl 2-bromo-2-(3-methoxyphenyl)acetate (CAS: 86215-57-8) is a highly reactive α -bromo ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because the benzylic bromine is highly labile and prone to hydrolysis or elimination, the purity of its reference standard directly dictates the reliability of downstream reaction kinetics and impurity profiling.

Validating this reference standard is not merely a matter of running a spectrum; it requires a scientifically rigorous, self-validating approach. According to the, analytical procedures must definitively prove specificity, precision, and accuracy to ensure they are fit for their intended purpose[2]. Furthermore, mandates that orthogonal spectroscopic methods (NMR, MS, IR) be used to establish conclusive evidence of identity[3].

Comparative Performance of Reference Standard Grades

When sourcing Methyl 2-bromo-2-(3-methoxyphenyl)acetate, laboratories typically choose between Certified Reference Materials (CRMs), in-house synthesized batches, and standard commercial reagents. The table below quantifies the spectroscopic disparities among these grades, highlighting why rigorous validation is required.

GradePurity (HPLC-UV) 1 H NMR Integrity (Methoxy:Benzylic Ratio)MS Isotopic Fidelity ( 79 Br: 81 Br)Hydrolysis Risk (IR O-H Band)Recommended Application
Certified Reference Material (CRM) >99.5%3.00 : 1.00 (Exact)50.7 : 49.3 (Theoretical)AbsentRegulatory submissions, API release testing
In-House Synthesized 95.0% - 98.0%3.00 : 0.85 (Shows des-bromo impurity)52.0 : 48.0 (Matrix interference)TraceEarly-stage R&D, qualitative screening
Commercial Reagent ~90.0%Variable (Often < 0.80 benzylic)Skewed by impuritiesPresent (Moisture)General synthesis, requires purification

The Self-Validating Spectroscopic Workflow

To eliminate analytical bias, our validation workflow relies on orthogonal, self-validating systems where the data intrinsically proves its own accuracy.

ValidationWorkflow A Batch Sampling (C10H11BrO3) B Sample Preparation (Anhydrous CDCl3 / MeCN) A->B C NMR Spectroscopy (1H & 13C) B->C D Mass Spectrometry (HRMS ESI+) B->D E FT-IR Spectroscopy (ATR Method) B->E F Data Synthesis & Structural Elucidation C->F D->F E->F G Certification (ICH Q2/USP <197>) F->G

Workflow for the spectroscopic validation of reference standards.

Quantitative NMR (qNMR) for Structural Integrity

Causality & Mechanism: 1 H and 13 C NMR provide atomic-level connectivity. The benzylic proton is highly deshielded by both the adjacent electronegative bromine atom and the ester carbonyl, causing it to resonate as a distinct singlet at ~5.3 ppm. The methoxy group appears at ~3.8 ppm (3H), and the ester methyl at ~3.7 ppm (3H).

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10.0 mg of the standard in 0.6 mL of anhydrous CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS). Causality: Anhydrous solvent is critical; trace water will rapidly hydrolyze the labile benzylic bromide to an alcohol, artificially skewing the purity profile.

  • Acquisition: Acquire 1 H NMR spectra at 400 MHz using a 30° pulse angle, a relaxation delay (D1) of 10 seconds, and 64 scans. Causality: A 10-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-representation of slower-relaxing nuclei.

  • Internal Validation: The method self-validates by cross-integrating the methoxy singlet (~3.8 ppm) against the benzylic CH-Br singlet (~5.3 ppm). A mathematically exact 3.00:1.00 ratio confirms structural integrity. A ratio of 3.00:<1.00 immediately flags the presence of des-bromo impurities without the need for an external calibrant.

High-Resolution Mass Spectrometry (HRMS) Isotopic Profiling

Causality & Mechanism: Bromine possesses a unique natural isotopic distribution ( 79 Br: 50.69%, 81 Br: 49.31%). This acts as an internal isotopic barcode[1].

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50 v/v) spiked with 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to efficiently drive the formation of [M+H] + ions in the electrospray ionization (ESI) source.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer (positive ion mode, capillary voltage 3.5 kV, desolvation 250°C).

  • Internal Validation: The system self-validates by interrogating the molecular ion doublet at m/z 259.00 and 261.00. If the intensity ratio deviates from ~1:1, it mathematically proves isobaric interference or co-eluting impurities, instantly invalidating the sample.

MSLogic A HRMS Analysis [M+H]+ Ion Detection B Isotopic Pattern Analysis A->B F Fragment m/z 179 (Loss of Bromine) A->F C m/z 259.00 (79Br Isotope, 100%) B->C D m/z 261.00 (81Br Isotope, ~97%) B->D E 1:1 Ratio Confirmed (Mono-brominated) C->E D->E

Mass spectrometry logic tree confirming the mono-brominated isotopic signature.

FT-IR ATR Analysis for Functional Group Verification

Causality & Mechanism: Infrared spectroscopy maps the vibrational modes of the molecule. The ester carbonyl stretch (~1740 cm −1 ) and the C-O stretch (~1200 cm −1 ) are primary diagnostic features.

Self-Validating Protocol:

  • Sample Preparation: Place 2 mg of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Causality: We explicitly avoid traditional KBr pellet pressing. KBr is highly hygroscopic; the pressure of pellet formation combined with absorbed atmospheric moisture can induce in-situ hydrolysis of the α -bromo ester.

  • Acquisition: Apply consistent anvil pressure and collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Internal Validation: The spectrum self-validates the storage history of the standard. The complete absence of a broad O-H stretching band at 3300 cm −1 proves that the standard has not undergone moisture-induced degradation to the corresponding carboxylic acid or benzylic alcohol.

Conclusion

Spectroscopic validation of Methyl 2-bromo-2-(3-methoxyphenyl)acetate cannot rely on single-point testing. By employing a self-validating matrix of qNMR integration, HRMS isotopic ratio analysis, and ATR-FTIR, laboratories can definitively differentiate high-purity Certified Reference Materials from substandard commercial reagents, ensuring absolute confidence in downstream pharmaceutical synthesis.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website.[Link][2]

  • United States Pharmacopeia. "USP Chapter <197> Spectroscopy Identification Tests." Lachman Consultants.[Link][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 289522, Methyl 2-bromo-2-(3-methoxyphenyl)acetate." PubChem.[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-bromo-2-(3-methoxyphenyl)acetate proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of Methyl 2-bromo-2-(3-methoxyphenyl)acetate As a critical intermediate in drug development—often utilized in the synthesis of heterocyclic peptide renin inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of Methyl 2-bromo-2-(3-methoxyphenyl)acetate

As a critical intermediate in drug development—often utilized in the synthesis of heterocyclic peptide renin inhibitors and Reformatsky reactions[1][2]—Methyl 2-bromo-2-(3-methoxyphenyl)acetate (CAS: 86215-57-8) requires rigorous safety and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, chemical quenching, and final destruction of this compound.

Mechanistic Hazard Profile (The "Why")

To manage a chemical safely, one must understand its reactivity. Methyl 2-bromo-2-(3-methoxyphenyl)acetate contains an alpha-bromo ester moiety. The electron-withdrawing nature of the ester carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbon-bromine bond.

Causality of Hazard: This electronic environment makes the alpha-carbon highly electrophilic and exceptionally susceptible to nucleophilic substitution ( SN​2 ). Consequently, the compound acts as a potent alkylating agent . Upon contact with biological tissues, it rapidly alkylates nucleophilic residues (such as amines and thiols) in proteins. This mechanism is directly responsible for its classification as a severe lachrymator and corrosive agent, carrying hazard statements such as H314 (Causes severe skin burns and eye damage) and H332 (Harmful if inhaled) [3]. Untreated disposal poses a severe cross-reactivity risk in standard waste streams.

Quantitative Data & Regulatory Parameters

To facilitate operational planning, all critical physicochemical and regulatory metrics are summarized below.

ParameterValueOperational Implication
Molecular Weight 259.10 g/mol [4]Determines the stoichiometric ratio required for chemical quenching.
Halogen Content (Br) ~30.8% by massMandates strict segregation into the "Halogenated Organic" waste stream[5].
Hazard Codes H302, H314, H315, H319, H332[3]Indicates severe skin burns, eye damage, and acute inhalation risks.
Incineration Temp >1,000 °CRequired to break stable C-Br bonds and prevent toxic byproducts[6].
Accumulation Limit 90 Days (LQG)Strict timeline for satellite accumulation area transfer to a licensed facility.
Neutralization Ratio 1:2 (Substrate:Bisulfite)Ensures complete quenching of the reactive alpha-bromo ester moiety[7].

Emergency Spill Response & Neutralization Protocol

In the event of a shattered flask or accidental spill, mechanical cleanup is insufficient. The chemical must be actively deactivated to protect personnel from lachrymatory aerosols.

Step-by-Step Methodology: Spill Containment and Quenching

  • Evacuation & PPE: Immediately evacuate the local area to allow lachrymatory vapors to dissipate. Responders must don a NIOSH-approved respirator, heavy-duty neoprene gloves, and a chemical apron.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use paper towels, as the reactive ester can degrade organic materials.

  • In-Situ Chemical Quenching: Carefully pour a 10–15% aqueous solution of sodium bisulfite ( NaHSO3​ ) over the absorbed spill[7].

    • Causality: The bisulfite acts as a soft sulfur nucleophile, readily displacing the bromide via an SN​2 mechanism. This converts the hazardous alkylating agent into a highly water-soluble, non-lachrymatory sulfonate derivative, self-validating the safety of the cleanup process.

  • Incubation: Allow 15–20 minutes for the substitution reaction to reach completion.

  • Collection: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) solid waste container. Label as "Chemically Quenched Halogenated Solid Waste."

SpillResponse Start Spill Detected: Methyl 2-bromo-2-(3-methoxyphenyl)acetate Evac Evacuate & Ventilate (Lachrymator/Aerosol Risk) Start->Evac PPE Don PPE (Respirator, Nitrile/Neoprene) Evac->PPE Quench Quench Alpha-Bromo Moiety (Aqueous Sodium Bisulfite) PPE->Quench Absorb Absorb with Inert Material (Sand/Vermiculite) Quench->Absorb Dispose Transfer to Halogenated Waste Container Absorb->Dispose

Step-by-step spill response and chemical quenching pathway for alpha-bromo esters.

Routine Operational Disposal Plan

For routine laboratory operations, waste containing Methyl 2-bromo-2-(3-methoxyphenyl)acetate must be carefully segregated. Under EPA regulations (40 CFR 268.32), any waste containing carbon-halogen bonds falls under strict land disposal restrictions[8].

Step-by-Step Methodology: Routine Waste Segregation

  • In-Flask Deactivation: Before transferring post-reaction mixtures to a bulk carboy, quench any residual unreacted alpha-bromo ester using the 1:2 molar ratio of aqueous sodium bisulfite[7].

  • Phase Separation: If the reaction was conducted in an organic solvent (e.g., dichloromethane or ether), separate the organic layer from the quenched aqueous layer.

  • Segregation: Transfer the organic layer exclusively to a Halogenated Organic Waste carboy (typically designated with a green label)[5].

    • Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, triggering complex regulatory burdens and exponentially increasing disposal costs, as the entire mixed volume must now be treated as halogenated.

  • Documentation: Log the exact mass or volume of the compound on the satellite accumulation composite sheet. Do not combine this waste with strong bases (which will cause exothermic hydrolysis) or strong oxidizers[5].

Final Destruction Pathway (Incineration)

Halogenated organic wastes cannot be placed in landfills. They must be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction.

The Destruction Mechanism: The standard and legally compliant destruction method for this compound is Rotary Kiln Incineration [6].

  • Causality: Incineration at temperatures exceeding 1,000 °C is required to thoroughly break the stable C-Br bonds and prevent the formation of toxic dioxins or furans. However, combusting brominated organics generates corrosive hydrogen bromide (HBr) gas. Therefore, the incinerator must be equipped with a high-efficiency caustic scrubber (utilizing NaOH or Ca(OH)2​ ) to neutralize the acidic exhaust before it is released into the atmosphere[6].

WasteLifecycle Gen Waste Generation (Contains C-Br bonds) Seg Segregation: Halogenated Organic Carboy Gen->Seg Store Satellite Accumulation (Max 90 Days for LQG) Seg->Store Transport Transport to Licensed TSDF Store->Transport Incinerate Rotary Kiln Incineration (>1000°C) Transport->Incinerate Scrub Caustic Scrubbing (Neutralizes HBr gas) Incinerate->Scrub

Regulatory lifecycle and thermal destruction pathway for halogenated organic waste.

Sources

Handling

Personal protective equipment for handling Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Advanced Safety and Operational Guide: Handling Methyl 2-bromo-2-(3-methoxyphenyl)acetate As a Senior Application Scientist, I frequently observe laboratory protocols that underestimate the aggressive reactivity of α -br...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling Methyl 2-bromo-2-(3-methoxyphenyl)acetate

As a Senior Application Scientist, I frequently observe laboratory protocols that underestimate the aggressive reactivity of α -bromo esters. Methyl 2-bromo-2-(3-methoxyphenyl)acetate (CAS: 86215-57-8) is a highly versatile building block in drug discovery, but its synthetic utility is intrinsically linked to severe occupational hazards. This guide provides a self-validating framework for the safe handling, storage, and disposal of this compound, ensuring that your laboratory operations maintain both scientific integrity and uncompromising safety.

Chemical Profile and Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the chemical causality of the hazard. Methyl 2-bromo-2-(3-methoxyphenyl)acetate features an α -bromo ester moiety. The electron-withdrawing nature of the ester carbonyl significantly increases the electrophilicity of the adjacent α -carbon, making the compound a 1[1].

When exposed to biological tissues (skin, eyes, respiratory tract), this electrophilic center undergoes rapid SN​2 nucleophilic substitution with biological nucleophiles—such as the sulfhydryl groups of cysteine or the primary amines of lysine residues in proteins. This irreversible covalent modification leads to severe tissue burns (H314), serious eye damage (H319), and a pronounced 2[2].

Reactivity A Methyl 2-bromo-2- (3-methoxyphenyl)acetate (Electrophile) C SN2 Alkylation Complex A->C Rapid Attack B Biological Nucleophiles (e.g., Cys-SH, Lys-NH2) B->C Donates e- D Cellular Damage / Lachrymatory Response C->D Covalent Modification

Mechanistic pathway of biological alkylation by alpha-bromo esters causing cellular damage.

Quantitative Hazard Data & Physicochemical Properties

To design an effective engineering control strategy, we must baseline the compound's physical properties[2].

PropertyValueOperational Implication
CAS Registry Number 86215-57-8Unique identifier for precise SDS cross-referencing.
Molecular Weight 259.1 g/mol High MW; low volatility at room temp, but highly dangerous if aerosolized.
Storage Requirements 2-8°C, Inert AtmospherePrevents thermal decomposition and atmospheric hydrolysis.
Primary Hazards H302, H314, H315, H319, H332Corrosive, toxic via inhalation/ingestion, severe lachrymator.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for potent alkylating agents. The following matrix outlines the mandatory protective ensemble, grounded in permeation causality.

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Brominated organics rapidly permeate standard nitrile. Butyl rubber provides superior resistance to halogenated esters.
Eye/Face Protection Chemical splash goggles AND full-face shieldThe compound is a severe lachrymator. A face shield prevents aerosolized droplets from contacting the facial epidermis.
Body Protection Tyvek® suit or chemically resistant lab coat; closed-toe non-porous shoesStandard cotton lab coats absorb spills, holding the alkylating agent against the skin. Non-porous materials prevent capillary action.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesMitigates inhalation of lachrymatory vapors (H332) during transfer or in the event of a localized fume hood failure.

Operational Workflow & Engineering Controls

To ensure trustworthiness, every protocol must be a self-validating system. The following methodology guarantees that the compound remains isolated from atmospheric moisture and the operator.

Step-by-Step Methodology: Safe Transfer and Reaction Setup

  • Preparation: Verify that the chemical fume hood has a certified face velocity of at least 100-120 feet per minute (fpm). Clear the hood of all unnecessary clutter to prevent airflow turbulence.

  • Atmospheric Isolation: Retrieve the reagent from 2-8°C storage. Allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening a cold bottle exposes the reagent to condensation, leading to premature hydrolysis of the ester.

  • Inert Purging: Secure the reaction vessel and the reagent bottle in the fume hood. Purge both with high-purity Argon or Nitrogen.

  • Transfer: Using a positive displacement glass syringe equipped with a stainless-steel needle, extract the required volume. Do not use standard plastic syringes, as the brominated compound may leach plasticizers or degrade the barrel.

  • Validation Check: After transfer, immediately flush the syringe with a quenching solvent (e.g., 5% diisopropylethylamine in ethanol) to neutralize residual reagent before it polymerizes or off-gasses in the hood.

Spill Response and Neutralization Plan

A spill of an α -bromo ester cannot simply be wiped up; it must be chemically neutralized. The logic here is to use a mild nucleophile that outcompetes biological targets but does not trigger a violent exothermic reaction[3].

Quantitative Comparison of Neutralizing Agents

Neutralizing AgentReaction MechanismHeat GenerationOperational Recommendation
Sodium Bicarbonate (10%) Mild hydrolysis / SN​2 displacementLowRecommended. Safe for general surface decontamination[3].
Sodium Thiosulfate (10%) Rapid SN​2 displacement by S2​O32−​ Low to ModerateRecommended. Highly effective for neutralizing alkylating agents.
Sodium Hydroxide (1M) Rapid saponification / HydrolysisHigh (Exothermic)Avoid. Exothermic heat may aerosolize the lachrymator.
Primary Amines Rapid SN​2 AlkylationVery HighAvoid. Can lead to violent, uncontrolled reactions.

Step-by-Step Methodology: Chemical Neutralization and Disposal

  • Evacuation & Containment: Immediately evacuate personnel from the immediate vicinity. Don the advanced PPE ensemble (Butyl gloves, face shield, OV respirator). Contain the spill perimeter using an inert, non-combustible absorbent (e.g., dry sand or vermiculite).

  • Preparation of Quench Solution: Formulate a 10% (w/v) aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Application: Slowly pour the quench solution over the absorbed spill, working from the outside in to prevent spreading. Causality: Slow addition prevents rapid off-gassing and 3[3].

  • Validation: Wait 30 minutes to ensure complete SN​2 displacement. Verify neutralization by checking the pH of the slurry (target pH 7-8).

  • Disposal: Scoop the neutralized slurry into a chemically compatible, clearly labeled hazardous waste container. Dispose of as halogenated organic waste according to institutional and EPA guidelines.

SpillResponse S1 1. Evacuate & Isolate (Fume Hood/Spill Area) S2 2. Don Advanced PPE (Butyl Gloves, Face Shield) S1->S2 S3 3. Containment (Sand/Vermiculite) S2->S3 S4 4. Neutralization (10% NaHCO3 / Na2S2O3) S3->S4 S5 5. Safe Disposal (Halogenated Waste) S4->S5

Step-by-step spill response and chemical neutralization workflow for alpha-bromo esters.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-2-(3-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-2-(3-methoxyphenyl)acetate
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